Methyl 3-imino-3-methoxypropanoate hydrochloride
Description
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Properties
Molecular Formula |
C5H10ClNO3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
methyl 3-imino-3-methoxypropanoate;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c1-8-4(6)3-5(7)9-2;/h6H,3H2,1-2H3;1H |
InChI Key |
LYTFRZOASFKWER-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CC(=O)OC.Cl |
Origin of Product |
United States |
Foundational & Exploratory
"Methyl 3-imino-3-methoxypropanoate hydrochloride chemical properties"
Introduction
Methyl 3-methoxypropanoate, also known as methyl β-methoxypropionate, is an organic ester with a range of applications, including its use as a solvent and as an intermediate in organic synthesis.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use and handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C5H10O3 | [3][4] |
| Molecular Weight | 118.13 g/mol | [4] |
| CAS Number | 3852-09-3 | [3] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 142-143 °C | [2][3][5][6] |
| Density | 1.009 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.402 | [2][5][6] |
| Flash Point | 47 °C (116.6 °F) - closed cup | [5][7] |
Synthesis of Methyl 3-methoxypropanoate
The primary industrial synthesis of Methyl 3-methoxypropanoate involves the Michael addition of methanol to methyl acrylate, catalyzed by a strong base such as sodium methoxide.[1][8]
Reaction Scheme:
Caption: Synthesis of Methyl 3-methoxypropanoate via Michael addition.
Experimental Protocol:
A typical laboratory-scale synthesis is as follows:
-
To a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add 32g of a 28% solution of sodium methoxide in methanol and 57g of methanol.[1]
-
With vigorous stirring, slowly add 86g of methyl acrylate dropwise over 12 hours. The molar ratio of methanol to methyl acrylate should be approximately 2.5:1.[1]
-
Maintain the reaction temperature at 55 ± 2°C.[1]
-
After the addition is complete, continue the reaction for an additional 2 hours.[1]
-
Upon completion, the catalyst is neutralized. For instance, by adding concentrated sulfuric acid or 85% phosphoric acid, ensuring the temperature does not exceed 35°C.[1]
-
The final product is purified by distillation.[1]
This process, with careful control of reaction conditions, can yield a product with a purity of over 99.5%.[1]
Analytical Characterization
Accurate characterization of the synthesized product is crucial for quality control and for its use in subsequent applications.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Methyl 3-methoxypropanoate, the key characteristic absorptions are:
-
C-H stretching: 2975-2860 cm⁻¹[9]
-
C=O stretching (ester): 1750-1735 cm⁻¹[9]
-
C-O stretching (ester and ether): 1200-1170 cm⁻¹[9]
The region from approximately 1500 to 400 cm⁻¹ is considered the "fingerprint region" and is unique to the molecule.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy provides detailed information about the structure of the molecule. For Methyl 3-methoxypropanoate, the spectrum will show three distinct proton environments with an integration ratio of 3:2:3.[10]
-
A singlet corresponding to the protons of the methoxy group attached to the carbonyl.
-
A triplet corresponding to the methylene group adjacent to the ether oxygen.
-
A quartet corresponding to the methylene group adjacent to the carbonyl group.
Mass Spectrometry (MS):
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like Methyl 3-methoxypropanoate. A typical GC-MS workflow would involve:
Caption: A generalized workflow for GC-MS analysis.
Safety and Handling
Methyl 3-methoxypropanoate is a flammable liquid and vapor.[5][12] It can cause skin and serious eye irritation.[12][13]
Precautionary Measures:
-
Handling: Wear protective gloves, clothing, eye, and face protection.[12][14] Use in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces.[12][13][14] Ground and bond containers and receiving equipment to prevent static discharge.[13][14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[12][13]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]
-
Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[12]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]
-
Ingestion: Rinse mouth. Get medical advice/attention if you feel unwell.[12]
-
Conclusion
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and safe handling of Methyl 3-methoxypropanoate. While direct information on Methyl 3-imino-3-methoxypropanoate hydrochloride is scarce, the methodologies and data presented here for a closely related compound offer a valuable starting point for researchers in the field. Adherence to proper laboratory procedures and safety protocols is essential when working with this and similar chemical entities.
References
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PubChem. (n.d.). Methyl 3-((3-methoxy-3-oxopropyl)amino)propanoate. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0143415). Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl 3-methoxypropionate, 3852-09-3. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-methoxypropionate. Retrieved from [Link]
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CP Lab Safety. (n.d.). Methyl 3-Methoxypropionate, 25mL, Each. Retrieved from [Link]
- Google Patents. (n.d.). KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor.
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CAS Common Chemistry. (n.d.). 4-Chloro-2-fluorobenzoic acid. Retrieved from [Link]
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Cole-Parmer. (2006, July 12). Material Safety Data Sheet - Methyl 3-methoxypropionate. Retrieved from [Link]
- Google Patents. (n.d.). CN1660767A - Method for preparing 3-methoxy methyl propionate.
-
PubChem. (n.d.). Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. Retrieved from [Link]
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ChemBK. (2024, April 9). methyl 3-methoxypropionate. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. Retrieved from [Link]
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IRIS. (2021, February 8). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methyl 3,3-dimethoxypropionate. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl 3,3-dimethoxy-2-methylpropanoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
ECHA CHEM. (n.d.). methyl 3-amino-2-methoxypropanoate hydrochloride. Retrieved from [Link]
-
Chemsrc. (2025, August 22). Methyl 3-methoxypropanoate | CAS#:3852-09-3. Retrieved from [Link]
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The Architecture of Pinner Salts: A Technical Guide to Methyl 3-imino-3-methoxypropanoate hydrochloride (CAS: 133871-48-4)
Executive Summary
In advanced medicinal chemistry and heterocycle synthesis, bifunctional building blocks dictate the efficiency of complex molecular assembly. Methyl 3-imino-3-methoxypropanoate hydrochloride (CAS: 133871-48-4) is a quintessential intermediate—a mono-imidate, mono-ester derivative of malonic acid. This whitepaper provides drug development professionals and synthetic chemists with an authoritative, self-validating framework for understanding, synthesizing, and deploying this Pinner salt. By moving beyond empirical recipes to explore the mechanistic causality of its formation, this guide ensures absolute reproducibility in the isolation of this highly reactive electrophilic hub.
Molecular Identity & Physicochemical Profiling
This compound exists as a hygroscopic crystalline solid. It features two distinct electrophilic centers: a traditional methyl ester and a highly reactive protonated imino ether (imidate). This dual functionality allows for sequential or tandem cyclization reactions, particularly with binucleophiles such as amidines or hydrazines.
Table 1: Fundamental Chemical and Physical Properties
| Property | Value/Description |
| Chemical Name | This compound |
| CAS Registry Number | 133871-48-4 [1] |
| Molecular Formula | C₅H₁₀ClNO₃ |
| Molecular Weight | 167.59 g/mol |
| Structural Motif | CH₃O-C(=NH₂⁺)-CH₂-COOCH₃ · Cl⁻ |
| Reactivity Profile | Bis-electrophilic; highly susceptible to aqueous hydrolysis |
| Storage Requirements | Inert atmosphere (Ar/N₂), desiccated, 2-8 °C |
Mechanistic Causality: The Acid-Catalyzed Pinner Pathway
The synthesis of CAS 133871-48-4 relies on the classical Pinner Reaction , first described in 1877 [2]. This acid-catalyzed solvolysis converts the nitrile group of methyl cyanoacetate into an imidate hydrochloride using dry methanol and anhydrous hydrogen chloride gas.
Why Strict Causality Dictates Reaction Conditions
-
Anhydrous Imperative: The reaction strictly forbids the presence of water. Water acts as a highly competitive nucleophile against methanol. If moisture is present, the highly electrophilic nitrilium intermediate undergoes hydrolysis, yielding an amide or carboxylic ester instead of the target imidate[3].
-
Thermodynamic Control via Sub-Zero Temperatures: The dissolution of gaseous HCl into methanol is violently exothermic. Failing to maintain temperatures between -10 °C and 0 °C accelerates an unwanted secondary reaction where excess methanol attacks the formed imidate, resulting in an unreactive orthoester byproduct. Low temperatures preserve the kinetic trap of the protonated imidate [2].
Caption: Mechanistic pathway of the acid-catalyzed Pinner reaction for CAS 133871-48-4.
Self-Validating Experimental Protocol
To guarantee trustworthiness, the following synthetic protocol utilizes intrinsic feedback loops (e.g., visual precipitation cues and mass balancing) to act as a self-validating system for the researcher [4].
Step-by-Step Methodology
-
Reactor Preparation (Inertion): Purge a jacketed, pressure-rated 1 L glass reactor equipped with an overhead stirrer, gas dispersion tube (sparger), and internal thermometer with dry Nitrogen (N₂) for 30 minutes.
-
Reagent Loading: Charge the reactor with 1.0 equivalent of methyl cyanoacetate and 1.2 equivalents of anhydrous methanol. Dilute in anhydrous diethyl ether or dichloromethane (DCM) to achieve a 1.5 M solution.
-
Thermal Equilibration: Circulate a cryogenic brine or glycol mixture through the jacket to bring the internal temperature to precisely -10 °C.
-
HCl Introduction (Critical Step): Slowly bubble dry HCl gas through the dispersion tube. Self-Validation Check: Monitor the internal temperature continuously; adjust the HCl gas flow rate so the temperature never exceeds 0 °C. Maintain bubbling until the solution is saturated (approx. 15–18 hours).
-
Incubation & Precipitation: Seal the reactor under a slight positive N₂ pressure (1.5 kg/cm ²) and stir at 0–5 °C for an additional 14 hours.
-
Self-Validation Check: The reaction is self-indicating. As the ionic Pinner salt forms, it is insoluble in the ether/DCM mixture. A dense, white crystalline precipitate will visibly crash out of the solution, driving the reaction to completion via Le Chatelier’s principle.
-
-
Isolation: Filter the white precipitate strictly under a blanket of argon or dry N₂ using a Schlenk frit. Wash the filter cake generously with ice-cold anhydrous diethyl ether to remove unreacted starting materials and residual HCl.
-
Drying: Dry the solid under high vacuum (<0.1 mbar) at ambient temperature for 4 hours.
Caption: Step-by-step experimental workflow for the synthesis and isolation of the Pinner salt.
Analytical Validation System
To verify the integrity of the synthesized this compound, analysts must rely on specific spectroscopic markers. Since the molecule is sensitive to hydrolysis, NMR samples should be prepared in strictly anhydrous DMSO-d₆ or CDCl₃ immediately prior to analysis.
Table 2: Key Spectroscopic Validation Markers [2,4]
| Analytical Method | Diagnostic Signal | Assignment/Causality |
| IR Spectroscopy | 1640–1690 cm⁻¹ (Strong) | C=N stretching vibration, confirming imidate formation. |
| IR Spectroscopy | 3200–3400 cm⁻¹ (Broad) | N-H stretching vibration associated with the hydrochloride salt. |
| ¹H NMR (Anhydrous) | ~ 4.20 ppm (Singlet, 3H) | O-CH₃ group on the protonated imidate carbon. |
| ¹H NMR (Anhydrous) | ~ 3.75 ppm (Singlet, 3H) | O-CH₃ group belonging to the intact methyl ester. |
| ¹H NMR (Anhydrous) | ~ 3.50 ppm (Singlet, 2H) | Central -CH₂- bridging the ester and imidate. |
| Mass Spectrometry | m/z 132.06 [M-Cl]⁺ | Confirms the molecular ion of the free base imidate. |
Applications in Advanced Medicinal Chemistry
The isolation of CAS 133871-48-4 is rarely an end-goal; rather, it serves as a critical junction in multi-step API (Active Pharmaceutical Ingredient) synthesis.
Its most prominent application lies in the construction of substituted pyrimidine derivatives . When this compound is subjected to a condensation reaction with cyanamide, amidines, or guanidines under weakly basic conditions, it undergoes tandem cyclization. For example, it acts as the primary synthetic precursor in the industrial synthesis of 4,6-dimethoxy-2-chloropyrimidine , an essential heterocyclic fragment utilized in the manufacturing of various agrochemicals and broad-spectrum kinase inhibitors [5]. The dual electrophilicity ensures high regioselectivity during the ring-closing mechanism, drastically reducing the formation of unwanted side-isomers.
References
-
Organic Chemistry Portal , "Pinner Reaction - Mechanism and Recent Literature". Available at:[Link]
-
Research and Reviews (RROIJ) , "An Overview of Some Imidates Derivatives with Anti-microbial Activity". Available at:[Link]
-
Ministry of Environment, Forest and Climate Change (India) , "Environment Clearance Form 1 - M/s Vital Chemtech Limited (Pyrimidine Synthesis Data)". Available at:[Link]
Methyl 3-imino-3-methoxypropanoate Hydrochloride: A Guide to Chemical Stability, Storage, and Handling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-imino-3-methoxypropanoate hydrochloride is a reactive chemical intermediate whose utility in pharmaceutical synthesis and drug development is intrinsically linked to its purity and stability. This guide provides a comprehensive technical overview of the factors governing its stability, protocols for optimal storage and handling, and methodologies for its rigorous stability assessment. By grounding our recommendations in the principles of physical organic chemistry and established regulatory frameworks, we aim to equip researchers with the necessary knowledge to ensure the integrity of this valuable compound throughout its lifecycle.
Chemical Profile and Inherent Reactivity
This compound possesses three key functional groups that dictate its chemical behavior: an imine, an ester, and a hydrochloride salt. The reactivity of this molecule is primarily driven by the electrophilic nature of the imine and ester carbons.
-
Imino Group: The carbon-nitrogen double bond of the imine is highly susceptible to nucleophilic attack, particularly by water. This makes hydrolysis a primary degradation pathway. α-Imino esters are known to be more reactive than other types of imines due to the electron-withdrawing effect of the adjacent ester group, which further increases the electrophilicity of the imine carbon[1].
-
Ester Group: The ester functional group is also prone to hydrolysis, especially under acidic or basic conditions, which would yield a carboxylic acid and methanol.
-
Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which enhances its stability, particularly in the solid state, by protonating the basic imine nitrogen. This reduces its susceptibility to certain degradation pathways and improves its handling characteristics compared to the free base form.
Understanding these structural features is paramount to designing appropriate storage conditions and handling procedures.
Core Principles of Stability and Degradation
The long-term stability of this compound is contingent on mitigating exposure to several key environmental factors. The most critical of these is moisture, due to the high susceptibility of the imino-ester moiety to hydrolysis.
Hydrolytic Instability
Hydrolysis is the most significant degradation pathway for this compound. The presence of water can lead to the breakdown of the imine to form a corresponding ketone or amide, and the slower hydrolysis of the ester to a carboxylic acid. The acidic nature of the hydrochloride salt can catalyze ester hydrolysis if sufficient moisture is present.
Caption: Workflow for a comprehensive stability assessment program.
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule. [2][3]This data is crucial for developing a stability-indicating analytical method.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess stability to acid and identify acid-catalyzed degradants. |
| Base Hydrolysis | 0.1 M NaOH at RT | To assess stability to base and identify base-catalyzed degradants. |
| Oxidation | 3% H₂O₂ at RT | To evaluate susceptibility to oxidative degradation. |
| Thermal | 70°C (dry heat) | To determine the effect of high temperature on the solid material. |
| Photostability | ICH Q1B conditions | To assess degradation upon exposure to light. |
Stability-Indicating Analytical Method
A validated analytical method capable of separating the intact compound from all potential degradation products is the cornerstone of any stability study. [4] Methodology: High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is the most common technique for stability testing due to its ability to separate, identify, and quantify the active ingredient and its impurities. [5]2. Column: A C18 reversed-phase column is a typical starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve separation of polar and non-polar species.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds and can help in peak purity assessment.
-
Validation: The method must be validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness. [4]The specificity is confirmed by demonstrating that the method can resolve the parent peak from all degradants generated during the forced degradation studies.
Long-Term Stability Study Protocol
-
Objective: To establish the re-test period for the compound under the recommended storage conditions.
-
Storage Condition: -20°C ± 5°C.
-
Batches: At least one representative batch of the compound should be studied.
-
Container: The same packaging proposed for long-term storage (e.g., amber glass vials, sealed under nitrogen).
-
Testing Schedule: Pull samples at designated time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Tests to Perform: At each time point, analyze the samples for:
-
Appearance (visual inspection)
-
Assay (using the validated HPLC method)
-
Impurity Profile (quantification of known and unknown impurities)
-
Conclusion
The chemical integrity of this compound is critically dependent on rigorous control of its storage and handling environment. Its inherent reactivity, primarily driven by the hydrolytically sensitive imino-ester functionality, necessitates storage at low temperatures (-20°C to -10°C) under an inert atmosphere, with strict exclusion of moisture and light. Implementing a comprehensive stability testing program, guided by ICH principles and employing a validated stability-indicating HPLC method, is essential for defining a reliable re-test period and ensuring the material's quality for its intended use in research and development.
References
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- Title: Analytical Techniques In Stability Testing Source: Separation Science URL
- Title: How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide Source: Indu-tech URL
- Title: Forced degradation and impurity profiling: A review Source: Journal of Pharmaceutical and Biomedical Analysis URL
- Title: Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study Source: ResearchGate URL
- Title: α-Imino Esters in Organic Synthesis: Recent Advances Source: PubMed URL
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- Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: LCGC North America URL
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A Technical Guide to the Anticipated Physical Properties of Methyl 3-imino-3-methoxypropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated physical properties of methyl 3-imino-3-methoxypropanoate hydrochloride. In the absence of specific experimental data for this compound, this document synthesizes information from analogous chemical structures, including α-imino esters and organic hydrochloride salts, to project its key physicochemical characteristics. The guide further outlines detailed, field-proven experimental protocols for the empirical determination of these properties, offering a robust framework for researchers engaged in the synthesis and characterization of novel small molecules. All discussions are grounded in established chemical principles and supported by authoritative references.
Introduction and Chemical Context
This compound belongs to the class of α-imino esters, which are valuable precursors in the synthesis of a wide array of natural and unnatural α-amino acid derivatives. These derivatives often exhibit significant biological activities, making α-imino esters important building blocks in medicinal chemistry and drug development.[1][2][3] The defining feature of an α-imino ester is a carbon-nitrogen double bond (imine) at the α-position relative to an ester group. This arrangement renders the imine carbon highly electrophilic and susceptible to nucleophilic attack, a property extensively utilized in asymmetric synthesis.[2][4]
The hydrochloride salt form of an organic base, such as an imine, is often prepared to enhance its water solubility and stability, which are critical attributes for pharmaceutical applications.[5][6] This guide will, therefore, consider the influence of the hydrochloride moiety on the expected physical properties of the parent imino ester.
Projected Physicochemical Properties
This section details the anticipated physical properties of this compound based on the general characteristics of α-imino esters and organic hydrochloride salts.
Physical State and Appearance
It is anticipated that this compound will be a crystalline solid at room temperature. Organic salts, due to their ionic nature, typically form well-defined crystal lattices, resulting in a solid state with a higher melting point than the corresponding free base.[5] The color is expected to be white to off-white, a common characteristic of purified organic salts.
Solubility Profile
The solubility of an organic compound is a critical parameter, particularly in the context of drug development and formulation. The conversion of the imine, a basic functional group, to its hydrochloride salt is expected to significantly enhance its aqueous solubility.[5][7]
-
In Water: The hydrochloride salt will likely be soluble in water. The ionic nature of the salt allows for favorable interactions with polar water molecules.
-
In Polar Organic Solvents: Solubility is also expected in polar organic solvents such as methanol and ethanol, although to a lesser extent than in water.
-
In Nonpolar Organic Solvents: The compound is anticipated to have low solubility in nonpolar solvents like hexane and diethyl ether.[8]
The pH of an aqueous solution of this compound is expected to be acidic due to the hydrolysis of the iminium ion.
Melting Point
The melting point of a pure crystalline solid is a sharp, characteristic physical constant that is also an indicator of purity.[9][10] For this compound, a relatively high melting point with decomposition is expected. The ionic interactions within the crystal lattice of the salt require more energy to overcome compared to the intermolecular forces in the free base.[5] Impurities in the sample would likely lead to a depression and broadening of the melting point range.[9]
Boiling Point
Due to its salt nature and anticipated high melting point, it is expected that this compound will decompose upon heating before reaching a boiling point at atmospheric pressure. Imines and esters themselves can be volatile, but the ionic character of the hydrochloride salt significantly reduces volatility.[5][11][12]
Stability
α-Imino esters can be susceptible to hydrolysis, especially under acidic or basic conditions.[13][14] The presence of the ester group can activate the C=N double bond, making it more reactive.[13] While the hydrochloride salt form may enhance stability for storage as a solid, in aqueous solutions, the compound may be prone to hydrolysis back to the corresponding α-keto ester and ammonium chloride.
Projected Spectroscopic Characteristics
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound.[15][16][17] The following are the anticipated spectroscopic signatures for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[15]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (from the iminium salt) | 3200-2800 (broad) |
| C=N stretch (iminium) | 1680-1640 |
| C=O stretch (ester) | 1750-1730 |
| C-O stretch (ester and ether) | 1300-1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.[15][18]
¹H NMR:
-
-OCH₃ (methoxy group): A singlet at approximately 3.8-4.2 ppm.
-
-OCH₃ (ester group): A singlet at approximately 3.7-4.0 ppm.
-
-CH₂- (methylene group): A singlet at approximately 3.0-3.5 ppm.
-
N-H (iminium proton): A broad singlet at a downfield chemical shift (potentially > 10 ppm), which may be exchangeable with D₂O.
¹³C NMR:
-
C=O (ester carbonyl): A signal in the range of 160-170 ppm.
-
C=N (iminium carbon): A signal in the range of 165-175 ppm.
-
-OCH₃ carbons: Signals in the range of 50-60 ppm.
-
-CH₂- carbon: A signal in the range of 30-40 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[15] For this compound, Electrospray Ionization (ESI) in positive ion mode would be the preferred method. The expected molecular ion would be that of the free base (the protonated imino ester).
-
Expected [M+H]⁺: The exact mass of the protonated free base, C₅H₁₀NO₃⁺.
Experimental Protocols for Physical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of the physical properties of a newly synthesized compound like this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound melts, providing an indication of its identity and purity.[9][10][19][20][21]
Methodology:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to a temperature about 20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
-
For high accuracy, calibrate the thermometer with known standards.[22]
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Objective: To qualitatively determine the solubility of the compound in various solvents.[8][23][24]
Methodology:
-
Place approximately 10-20 mg of the solid into a small test tube.
-
Add 1 mL of the solvent to be tested (e.g., water, methanol, dichloromethane, hexane).
-
Vigorously agitate the mixture for 1-2 minutes at room temperature.
-
Observe if the solid dissolves completely. If not, gently warm the mixture and observe any changes.
-
Record the compound as soluble, partially soluble, or insoluble for each solvent.
-
For aqueous solutions, the pH can be tested using pH paper.
Caption: Protocol for Solubility Assessment.
Spectroscopic Analysis
Objective: To obtain IR, NMR, and MS spectra to confirm the chemical structure of the compound.[15][25]
Methodology:
-
FTIR:
-
Obtain a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample on the ATR crystal.
-
Acquire the sample spectrum.
-
-
NMR:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
-
MS:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Infuse the solution into an ESI-MS instrument and acquire the mass spectrum in positive ion mode.
-
Summary of Anticipated Properties
The following table summarizes the projected physical properties of this compound.
| Property | Anticipated Value/Characteristic | Rationale |
| Chemical Formula | C₅H₁₀ClNO₃ | Based on chemical structure |
| Molecular Weight | 167.59 g/mol | Calculated from the chemical formula |
| Physical State | Crystalline Solid | Typical for organic hydrochloride salts[5] |
| Appearance | White to off-white | Common for purified organic salts |
| Melting Point | Elevated, with decomposition | Ionic nature increases melting point over free base[5] |
| Boiling Point | Decomposes before boiling | Non-volatile nature of the salt[5] |
| Solubility | Soluble in water; soluble in polar organic solvents; insoluble in nonpolar organic solvents | Enhanced aqueous solubility due to salt formation[7] |
Conclusion
While specific experimental data for this compound is not currently available in the public domain, a scientifically sound projection of its physical properties can be made by drawing upon the well-established characteristics of α-imino esters and organic hydrochloride salts. This guide provides researchers with a foundational understanding of what to expect from this compound and offers robust, standardized protocols for its empirical characterization. The synthesis and subsequent analysis of this molecule will undoubtedly contribute valuable data to the field of medicinal and synthetic chemistry.
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PubMed Central. (2014, March 13). Synthesis of chiral N-phosphinyl α-imino esters and their application in asymmetric synthesis of α-amino esters by reduction. [Link]
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Taylor & Francis Online. (2011, February 2). LIQUID CHROMATOGRAPHIC ENANTIOMER SEPARATION OF AMINO ACID ESTERS AS 9-ANTHRALDIMINE SCHIFF BASES USING POLYSACCHARIDE-DERIVED CHIRAL STATIONARY PHASES. [Link]
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Unknown. (n.d.). Classification of organic compounds By solubility. [Link]
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Technical Whitepaper: Methyl 3-imino-3-methoxypropanoate Hydrochloride
Executive Summary
In the realm of advanced pharmaceutical synthesis, specifically within the construction of biologically active heterocycles, high-purity molecular building blocks are paramount. Methyl 3-imino-3-methoxypropanoate hydrochloride (CAS RN: 133871-48-4) serves as a fundamental bi-functional intermediate[1]. Structurally functioning as the hydrochloride salt of a malonic acid half-imidate, this molecule bridges the gap between simple aliphatic precursors and complex pyrimidine or triazine scaffolds[2].
This technical guide provides a rigorous dissection of its molecular properties, the causality behind its synthetic pathways, and its deployment in API (Active Pharmaceutical Ingredient) development[3].
Molecular Identity & Physicochemical Profiling
Understanding the exact stoichiometric and structural identity of this imidate is critical for precise molar calculations during downstream condensations. The molecule possesses a molecular formula of C₅H₁₀ClNO₃ and a meticulously validated molecular weight of 167.59 g/mol [1].
The compound features two highly reactive termini: a stable methyl ester and a highly electrophilic iminium/imidate group.
Quantitative Elemental Breakdown
To aid in high-resolution mass spectrometry (HRMS) validation and isotopic analysis, the exact mass contribution of the complex is summarized below:
| Element | Atomic Mass (u) | Count | Mass Contribution ( g/mol ) | Mass Fraction (%) |
| Carbon (C) | 12.011 | 5 | 60.055 | 35.83% |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.01% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.36% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 28.64% |
| Chlorine (Cl) | 35.450 | 1 | 35.450 | 21.15% |
| Total (MW) | 167.59 | 100.00% |
The Anhydrous Pinner Reaction: Mechanistic Protocol
The synthesis of this compound relies on a classical Pinner reaction , converting methyl cyanoacetate into the target imidate[2]. As an application scientist, the focus must remain on the chemical logic—why we utilize specific microenvironments.
Verified Experimental Workflow
1. Reagent Solvation & Moisture Exclusion
-
Action: Charge a flame-dried, nitrogen-purged reactor with methyl cyanoacetate and absolute, anhydrous methanol (1:1.2 molar ratio).
-
Causality: The absolute exclusion of water is the single most critical parameter. The transient nitrilium intermediate is acutely sensitive to nucleophilic attack. Trace moisture will irreversibly hydrolyze the intermediate into an unreactive methyl malonamate, devastating your yield.
2. Electrophilic Activation via Protonation
-
Action: Submerge the reactor in an ice/brine bath (0–5 °C) and continuously bubble anhydrous HCl gas until the solution reaches saturation.
-
Causality: Alkyl nitriles are poor electrophiles. The introduction of saturating HCl protonates the nitrile nitrogen, withdrawing electron density and generating a highly reactive nitrilium cation. The low temperature mitigates the exothermic protonation and prevents the acidic cleavage of the existing methyl ester.
3. Nucleophilic Trapping & Self-Validating Crystallization
-
Action: Maintain stirring at 0 °C for 12–16 hours. Subsequently, introduce an equal volume of cold, anhydrous diethyl ether.
-
Causality: Methanol attacks the nitrilium carbon, forming the imidate. Because imidate hydrochlorides are highly polar, introducing non-polar diethyl ether drops the dielectric constant of the solvent system. This forces the target molecule to crash out as a dense white precipitate. Self-Validation: The rapid formation of this precipitate is a visual confirmation of successful conversion, protecting the product from equilibrium reversal.
4. Isolation under Inert Atmosphere
-
Action: Filter the crystalline solid rapidly under a blanket of inert N₂ and subject it to vacuum desiccation.
-
Causality: The resulting hydrochloride salt is highly hygroscopic. Ambient atmospheric moisture will hydrolyze the solid back into a dialkyl malonate over time. Vacuum desiccation efficiently strips residual HCl and ether without requiring thermal load, preserving the integrity of the fragile imino double bond.
Fig 1: Anhydrous Pinner synthesis workflow for this compound.
Downstream Integration: Heterocyclic Scaffold Generation
In medicinal chemistry, this imidate is prized not for what it is, but for what it builds. It acts as an elite precursor for multi-nitrogen heterocyclic APIs, circumventing the harsher conditions required by raw nitriles[4].
Pyrimidine API Synthesis Pathway
When designing kinase inhibitors or cardiovascular agents, the malonate-derived imidate is utilized to lock in a 2-substituted pyrimidine ring[2].
-
Aminolysis: The imidate hydrochloride is exposed to ethanolic ammonia at room temperature. The methoxy leaving group is expelled, transforming the imidate into a malonamidine hydrochloride intermediate.
-
Cyclocondensation: This amidine, a potent bis-nucleophile, is then reacted with a bis-electrophile (such as a 1,3-dicarbonyl compound like acetylacetone) under basic catalysis. The system cleanly zips shut, yielding a structurally rigid pyrimidine carrying an acetate side chain—a functional handle ready for further derivatization in API discovery pipelines.
Fig 2: Downstream cyclocondensation mapping of imidate into pyrimidine-based API scaffolds.
Trust & Quality Assurance (Analytical Validation)
To ensure experimental trustworthiness, incoming batches of this compound must be analytically verified before deployment.
-
NMR Profiling: When performing ¹H-NMR (in anhydrous DMSO-d₆ to prevent hydrolysis in D₂O), the spectra must show two distinct singlets for the methoxy environments. The O-CH₃ group attached to the highly deshielded iminium carbon will present further downfield compared to the standard methyl ester singlet.
-
Storage Protocols: The compound must be stored at 2–8 °C under a strict Argon or Nitrogen atmosphere. The hygroscopic nature of the hydrochloride matrix will act as a moisture sink. Once hydrated, the reversible nature of the Pinner addition causes hydrolysis back into methyl malonamate and methanol, neutralizing its synthetic utility.
References
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"reactivity of N-substituted imidates"
An In-Depth Technical Guide to the Reactivity of N-Substituted Imidates
Abstract
N-substituted imidates, characterized by their unique R-C(=NR')-OR'' structure, represent a class of versatile and highly reactive intermediates in modern organic synthesis. Their ambiphilic nature, possessing both a nucleophilic nitrogen atom and an electrophilic imine carbon, allows for a diverse range of chemical transformations.[1][2][3][4] This guide provides a comprehensive exploration of the synthesis and reactivity of N-substituted imidates, with a focus on the mechanistic underpinnings of their key reactions. We will delve into their behavior with various nucleophiles, their propensity for sigmatropic rearrangements, and their application as powerful synthons for the construction of complex nitrogen-containing molecules, including a wide array of valuable N-heterocycles.[2][5] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of N-substituted imidates in their synthetic endeavors.
The Structural and Electronic Landscape of N-Substituted Imidates
The reactivity of N-substituted imidates is a direct consequence of their electronic structure. The core of the imidate functionality is an sp²-hybridized carbon double-bonded to a nitrogen atom and single-bonded to an oxygen atom. This arrangement creates an inherent polarity and multiple sites for chemical attack.
-
Electrophilic Center: The imine carbon is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms, making it highly susceptible to attack by nucleophiles.[1]
-
Nucleophilic Centers: The lone pairs of electrons on both the nitrogen and oxygen atoms confer nucleophilic properties to the molecule.[1][2]
This dual reactivity allows imidates to act as versatile building blocks in synthesis. Unlike the more stable and less reactive amide linkage, the imidate functionality is primed for transformation, serving as a masked carboxylic acid derivative that can be unraveled through various reaction pathways.[2][5]
Synthesis of N-Substituted Imidates
A thorough understanding of imidate reactivity begins with their preparation. Several reliable methods have been established, each with its own advantages depending on the desired substitution pattern and substrate tolerance.
The Pinner Reaction
The Pinner reaction is a classic and widely used method for synthesizing imidates, involving the acid-catalyzed reaction of a nitrile with an alcohol.[6][7][8] The reaction typically employs anhydrous hydrogen chloride (HCl) gas.
Mechanism:
-
Protonation of Nitrile: The strong acid protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon.[9]
-
Nucleophilic Attack: The alcohol oxygen attacks the activated nitrile carbon.[9]
-
Formation of Pinner Salt: The resulting intermediate is protonated to form the stable imidate hydrochloride salt, often referred to as a "Pinner salt".[7][9]
The necessity for anhydrous conditions is a critical experimental parameter. The presence of water will lead to the rapid hydrolysis of the Pinner salt intermediate, yielding a carboxylic ester as a major byproduct.[7][9]
Caption: Mechanism of the Pinner reaction to form an imidate salt.
O-Alkylation of Amides
A direct and reliable method for imidate synthesis is the regioselective O-alkylation of amides.[10] This approach circumvents the often harsh conditions of the Pinner reaction. However, a key challenge is managing the competition between O-alkylation (desired) and N-alkylation (a common side reaction).
-
For O-Alkylation: Powerful and hard electrophiles like trialkyloxonium salts (e.g., Meerwein's reagent, Me₃OBF₄) or dimethyl sulfate are typically used, often in conjunction with a hindered base to minimize N-alkylation.
-
For N-Alkylation: Basic conditions (e.g., NaH) with alkyl halides tend to favor the formation of N-alkylated amides.
Condensation with Orthoesters
N-substituted imidates can be readily prepared by the acid-catalyzed condensation of a primary amine or other NH₂-containing compound with an orthoester, such as triethyl orthoformate. This method is particularly useful for synthesizing N-functionalized imidates that serve as precursors for heterocyclic compounds.[11]
Core Reactivity Pathways
Once formed, N-substituted imidates are poised for a variety of transformations, making them valuable synthetic intermediates.
Hydrolysis: A Competing Pathway
The hydrolysis of imidates is one of their most fundamental reactions. The outcome is highly dependent on the pH of the reaction medium, which dictates the protonation state of the tetrahedral intermediate and influences which leaving group is expelled.[12]
-
Acidic Conditions (low pH): Under acidic conditions, hydrolysis of the imidate salt quantitatively yields the corresponding ester and an ammonium salt.[6][7][12] The nitrogen of the tetrahedral intermediate is easily protonated, making the amine a good leaving group.
-
Basic Conditions (high pH): In basic solutions, the reaction favors the formation of an amide and an alcohol.[12][13] The alkoxy group becomes the better leaving group from the deprotonated tetrahedral intermediate.
This pH-dependent product distribution provides strong evidence for the existence of a tetrahedral intermediate in the hydrolysis mechanism.[12]
Caption: The outcome of imidate hydrolysis depends on the reaction pH.
Nucleophilic Substitution
The electrophilic imine carbon is a prime target for a wide range of nucleophiles, typically resulting in the displacement of the alkoxy group.
| Nucleophile | Product | Significance |
| Ammonia/Amines | Amidine | A highly reliable and common method for synthesizing amidines, which are important structural motifs in pharmaceuticals.[1][6] |
| Alcohols | Orthoester | Occurs in the presence of excess alcohol, often as a subsequent step in the Pinner reaction.[1][7][8] |
| Hydrogen Sulfide | Thionoester | Provides a route to sulfur-containing carboxylic acid derivatives.[1][7] |
| Grignard Reagents | Ketimine | Leads to the formation of C-C bonds, with the resulting ketimine easily hydrolyzed to a ketone.[1] |
Sigmatropic Rearrangements: Powerful C-N Bond Formations
N-substituted imidates are excellent substrates for powerful sigmatropic rearrangements that form new carbon-nitrogen bonds with high degrees of regio- and stereocontrol.
The Overman rearrangement is a thermal or metal-catalyzed[7][7]-sigmatropic rearrangement of allylic trichloroacetimidates to form allylic trichloroacetamides.[14][15] This reaction is a cornerstone of modern synthesis for introducing nitrogen functionality into complex molecules.[16]
-
Mechanism: It proceeds through a concerted, chair-like six-membered transition state, analogous to the Claisen rearrangement.[14]
-
Causality: The use of a trichloroacetyl group is key; its strong electron-withdrawing nature facilitates the rearrangement. The transformation from an imidate to the more stable amide provides a strong thermodynamic driving force, making the reaction essentially irreversible.[15]
-
Catalysis: While the reaction can be performed thermally, catalysts such as Hg(II) or Pd(II) salts can significantly accelerate the reaction, allowing it to proceed at much lower temperatures.[14][15]
The Chapman rearrangement is the thermal intramolecular 1,3-shift of an aryl group from the oxygen to the nitrogen atom in an aryl N-arylbenzimidate.[17][18] This reaction provides a direct route to N,N-diaryl amides.[17] The driving force is the formation of a stable amide bond from the less stable imidate.
Applications in Drug Development and Heterocycle Synthesis
The diverse reactivity of N-substituted imidates makes them invaluable in medicinal chemistry and drug discovery. They serve as key precursors for a vast array of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceutical agents.[19][20][21][22]
-
Imidazole Synthesis: Imidates are used in the synthesis of imidazole derivatives, which exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[19][21][22][23]
-
Triazole and Triazine Synthesis: N-acylated and N-functionalized imidates can react with hydrazines or aminotriazoles to construct triazole and triazine ring systems, respectively.
-
Natural Product Synthesis: The Overman rearrangement, in particular, has been extensively used in the total synthesis of complex natural products to stereoselectively install amine functionalities.[16]
Experimental Protocols
To ensure reproducibility and success, experimental design must be meticulous. The following protocols are representative of common transformations involving N-substituted imidates.
Protocol: Synthesis of Methyl Pentanimidate Hydrochloride (Pinner Reaction)
This protocol describes the synthesis of a simple alkyl imidate salt, a versatile precursor for further reactions.
Workflow Diagram
Caption: Experimental workflow for a typical Pinner reaction.
Step-by-Step Methodology: [9]
-
Vessel Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with pentanenitrile (1.0 eq) and anhydrous methanol (1.1 eq) in an anhydrous solvent like diethyl ether.
-
Cooling: The reaction vessel is cooled in an ice-salt bath to a temperature of 0-5 °C.
-
HCl Addition: Dry hydrogen chloride gas is bubbled through the stirred solution. The temperature must be carefully monitored and maintained below 15 °C.
-
Reaction: The vessel is sealed, and a positive pressure of nitrogen (1.5-2.0 kg/cm ²) is applied. The mixture is stirred at 0-15 °C for 14 hours.
-
Completion: An additional portion of anhydrous methanol (0.55 eq) is added, and the mixture is stirred for another 60 minutes.
-
Isolation: The resulting semi-solid product, methyl pentanimidate hydrochloride, can be isolated. Often, the Pinner salt is not isolated but is used directly in the next synthetic step by adding the appropriate nucleophile (e.g., an amine solution) to the reaction mixture.
Protocol: Palladium-Catalyzed Overman Rearrangement
This protocol illustrates a modern, catalyzed approach to the[7][7]-rearrangement for synthesizing an allylic amide.
Step-by-Step Methodology: [24][25]
-
Catalyst Preparation: In an inert atmosphere glovebox, a vial is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the appropriate ligand (e.g., 25 mol%). Anhydrous solvent (e.g., CH₂Cl₂) is added, and the mixture is stirred at room temperature for 5-10 minutes.
-
Reaction Setup: In a separate vial, the allylic trichloroacetimidate substrate (1.0 eq) is dissolved in the reaction solvent.
-
Initiation: The prepared catalyst solution is transferred to the vial containing the imidate substrate. The vessel is sealed.
-
Reaction Monitoring: The reaction is stirred at room temperature for the required time (e.g., 3-21 hours) and can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is concentrated, and the crude residue is purified by flash column chromatography on silica gel to afford the pure allylic amide product.
Conclusion
N-substituted imidates stand as a cornerstone of synthetic organic chemistry, bridging the gap between simple starting materials like nitriles and amides and high-value products such as amidines, heterocycles, and stereodefined allylic amines. Their predictable yet diverse reactivity, governed by factors such as pH and catalysis, offers chemists a powerful toolkit for molecular construction. A deep, mechanistic understanding of their formation and subsequent transformations—from nucleophilic substitution to elegant sigmatropic rearrangements—is essential for any scientist or researcher aiming to innovate in the fields of total synthesis, medicinal chemistry, and drug development.
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Palladium-Catalyzed[6][7]-O-to-N Rearrangement of Allylic Imidates. (n.d.). Retrieved March 7, 2026, from
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- Chemistry of Amides. (2022, September 24). LibreTexts.
- Imidate synthesis. (n.d.). Organic Chemistry Portal.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2025, November 3). PDF.
- The chemistry of amidines and imidates. (n.d.). ResearchGate.
- The Allylic Trihaloacetimidate Rearrangment. (n.d.). Organic Reactions.
- Bifunctional catalysis of the arylaminolysis of aryl n-phenyl-sulfonylbenzimidates in chlorobenzene. (1987, October 20). OSTI.GOV.
- Chapman rearrangement of aryl N‐arylbenzimidates. (n.d.). ResearchGate.
- Synthesis of N-7-Substituted Purines from Imidazole Precursors. (n.d.). MDPI.
- Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2022, November 22).
- Nakajima, N., & Ubukata, M. (n.d.). Product Subclass 4: Imidates.
- Synthesis and study of some new N-substituted imide derivatives as potential anticancer agents. (2005, April 15). DOI.
- Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines... (2023, April 9). PMC.
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15).
- Substituted amide synthesis by amidation. (n.d.). Organic Chemistry Portal.
- Isoform-selective Inactivation of Human Arylamine N-acetyltransferases by Reactive Metabolites of Carcinogenic Arylamines. (2009, December 15). PubMed.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- Nucleophilic aromatic substitution. (n.d.). In Wikipedia.
- Lecture 18 : Rearrangement to Electron Deficient Nitrogen. (n.d.). Nptel.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Imidates: an emerging synthon for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Imidate synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Overman rearrangement - Wikipedia [en.wikipedia.org]
- 15. organicreactions.org [organicreactions.org]
- 16. Recent advances in the Overman rearrangement: synthesis of natural products and valuable compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. organicreactions.org [organicreactions.org]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. iosrjournals.org [iosrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 23. BJOC - Functionalization of imidazole N-oxide: a recent discovery in organic transformations [beilstein-journals.org]
- 24. An Efficient Synthesis of de novo Imidates via Aza-Claisen Rearrangements of N-Allyl Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Methodological & Application
The Strategic Incorporation of β-Alanine in Peptide Synthesis: Application and Protocols for Methyl 3-Aminopropanoate Hydrochloride
Introduction: Beyond the α-Amino Acid Canonical Set
In the landscape of peptide science, the exploration of non-canonical amino acids has unlocked new frontiers in the design of peptidomimetics with enhanced therapeutic potential. The incorporation of β-amino acids, in particular, has emerged as a powerful strategy to confer unique structural and functional attributes to synthetic peptides. These modifications can induce stable secondary structures, such as helices and sheets, and critically, can bestow increased resistance to enzymatic degradation, a significant hurdle in the development of peptide-based therapeutics.[1]
This guide provides an in-depth exploration of Methyl 3-aminopropanoate hydrochloride , also known as β-alanine methyl ester hydrochloride, a key building block for the introduction of β-alanine residues into peptide backbones. We will delve into the mechanistic underpinnings of its use, provide validated protocols for its application in both solution-phase and solid-phase peptide synthesis (SPPS), and offer insights into the critical parameters that ensure successful and efficient incorporation.
Reagent Profile: Methyl 3-Aminopropanoate Hydrochloride
| Property | Value |
| Synonyms | β-Alanine methyl ester hydrochloride |
| CAS Number | 3196-73-4 |
| Molecular Formula | C₄H₁₀ClNO₂ |
| Molecular Weight | 139.58 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage | Store at 2-8°C, keep dry |
The hydrochloride salt form enhances the stability and handling of the compound, while the methyl ester serves to protect the carboxylic acid functionality during the peptide coupling reaction.[1]
The Rationale for β-Alanine Incorporation
The strategic placement of a β-alanine residue within a peptide sequence can profoundly influence its biological properties:
-
Enhanced Proteolytic Stability: The altered backbone geometry of β-peptides makes them poor substrates for many proteases, leading to a longer in vivo half-life.[1]
-
Structural Versatility: The additional methylene group in the backbone provides greater conformational flexibility, which can be exploited to design peptides with specific folding patterns (foldamers).[1]
-
Modulation of Biological Activity: The introduction of β-alanine can alter the binding affinity and selectivity of a peptide for its target, potentially leading to the development of novel agonists or antagonists.[1]
Mechanism of Peptide Bond Formation
The fundamental principle of incorporating Methyl 3-aminopropanoate hydrochloride into a growing peptide chain mirrors that of standard peptide synthesis: the formation of an amide bond between the free amine of the β-amino acid ester and the activated carboxylic acid of the preceding amino acid (or the peptide-resin).
Key Steps in the Coupling Process:
-
Neutralization: The hydrochloride salt of Methyl 3-aminopropanoate must be neutralized to liberate the free amine, which is the nucleophilic species in the coupling reaction. This is typically achieved in situ using a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Carboxylic Acid Activation: The C-terminal carboxylic acid of the N-terminally protected amino acid (e.g., an Fmoc-protected amino acid) is activated to facilitate nucleophilic attack by the amine. This is accomplished using a variety of coupling reagents.
-
Peptide Bond Formation: The free amine of the neutralized β-alanine methyl ester attacks the activated carbonyl carbon of the preceding amino acid, forming a new peptide bond.
The choice of coupling reagent is critical for achieving high coupling efficiency, especially given that β-amino acids can present greater steric hindrance compared to their α-amino acid counterparts.[1]
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide
This protocol details the coupling of Fmoc-L-Alanine to Methyl 3-aminopropanoate hydrochloride to yield Fmoc-L-Ala-β-Ala-OMe.
Materials:
-
Fmoc-L-Alanine
-
Methyl 3-aminopropanoate hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve Fmoc-L-Alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Neutralization and Addition: In a separate flask, suspend Methyl 3-aminopropanoate hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.2 eq). Stir for 10 minutes at room temperature to ensure complete neutralization.
-
Coupling Reaction: Add the neutralized Methyl 3-aminopropanoate hydrochloride solution to the activated Fmoc-L-Alanine solution. Stir the reaction mixture at room temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fmoc-Based Chemistry
This protocol outlines the incorporation of a β-alanine residue onto a resin-bound peptide using manual Fmoc-SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in DMF
-
Fmoc-β-Ala-OH
-
HATU
-
DIPEA
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.[2][4]
-
Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the piperidine solution and repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-β-Ala-OH (3-5 eq), HATU (2.9 eq), and DIPEA (6-10 eq) in DMF.[1]
-
Allow the solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[1]
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.[1]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Visualization of the SPPS Workflow
Caption: Workflow for the incorporation of a β-alanine residue in Fmoc-based SPPS.
Quantitative Data and Coupling Efficiency
The efficiency of coupling β-amino acids can be influenced by the choice of coupling reagent. While a comprehensive comparative study is beyond the scope of this guide, the following table summarizes the general characteristics of commonly used coupling reagents.
| Coupling Reagent | Key Advantages | Considerations |
| HATU | High coupling efficiency, even for sterically hindered amino acids.[1] | Higher cost. |
| HBTU | A reliable and commonly used coupling reagent.[1] | Generally good performance. |
| DIC/HOBt | A cost-effective option.[1] | May require longer reaction times or double coupling for difficult sequences. |
It is imperative to optimize coupling times and reagent stoichiometry for each specific peptide sequence to achieve maximal yields and purity.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through the inclusion of in-process controls:
-
TLC Monitoring (Solution-Phase): Provides a qualitative assessment of reaction completion and can indicate the formation of by-products.
-
Kaiser Test (SPPS): A qualitative colorimetric test that provides a reliable indication of the presence or absence of free primary amines on the resin, thereby confirming the completion of the coupling step. A positive test necessitates a second coupling to drive the reaction to completion, ensuring the integrity of the final peptide sequence.
Conclusion
Methyl 3-aminopropanoate hydrochloride is a valuable and versatile reagent for the introduction of β-alanine residues into synthetic peptides. Its use allows for the creation of peptidomimetics with enhanced stability and novel structural features. By understanding the underlying chemical principles and adhering to robust, well-validated protocols, researchers can effectively leverage this building block to advance the design and development of next-generation peptide-based therapeutics.
References
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Retrieved from [Link]
Sources
Application Note: Methyl 3-imino-3-methoxypropanoate Hydrochloride as an Orthogonal Amine Protecting Group
Document Control:
-
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
-
Subject: Amidine-based Orthogonal Protection Strategies
Introduction and Mechanistic Causality
In complex multi-step organic synthesis, particularly within solid-phase peptide synthesis (SPPS) and API development, the strategic protection of primary amines requires an extensive orthogonal toolkit[1]. Methyl 3-imino-3-methoxypropanoate hydrochloride (abbreviated here as MIMP-HCl, CAS: 133871-48-4)[2][3] has emerged as a specialized reagent that establishes a highly stable methoxycarbonylacetamidine protecting group around vulnerable primary amines.
While analogous protecting groups typically rely on straightforward steric hindrance or electronic deactivation, the MIMP protecting group relies on thermodynamic self-scavenging . The rationale behind this experimental choice lies in its dual-functionality:
-
The Amidine Core: Provides exceptional stability against acidic environments (e.g., Trifluoroacetic acid) because the highly basic amidine immediately protonates into an unreactive amidinium salt.
-
The Proximal Ester "Sink": Acts as an integrated destruct-switch for orthogonal cleavage. When exposed to hydrazine, the beta-ester is converted into a hydrazide. This nucleophilic intermediate rapidly attacks the adjacent amidine carbon, driving an irreversible intramolecular cyclization[4]. The reaction permanently traps the scaffold as a 3-amino-1H-pyrazol-5-ol tautomer, concomitantly liberating the free primary amine without the generation of reactive alkylating byproducts.
Thermodynamic pathway of MIMP installation and hydrazine-driven cyclative cleavage.
Orthogonality & Stability Data
To engineer a self-validating and predictable synthetic sequence, scientists must understand the precise boundary limits of the protecting group. The MIMP group excels when paired with acid-labile (Boc) or reduction-labile (Cbz) schemes[1].
Table 1: Orthogonal Stability Profile of MIMP vs Standard Protecting Groups
| Reaction Condition / Reagent | MIMP (Amidine) | Fmoc | Boc | Cbz |
| 50% TFA / DCM (Strong Acid) | Stable (Forms Amidinium) | Stable | Cleaved | Stable |
| 20% Piperidine / DMF (Mild Base) | Stable | Cleaved | Stable | Stable |
| H2, Pd/C (Hydrogenation) | Stable | Stable | Stable | Cleaved |
| 2% Hydrazine / DMF (Nucleophile) | Cleaved (Cyclization) | Cleaved* | Stable | Stable |
*Note: Fmoc is also susceptible to nucleophilic cleavage by hydrazine. MIMP is best paired orthogonally with Boc or Cbz.
Detailed Experimental Protocols
These protocols have been engineered as self-validating systems. Built-in analytical checkpoints guarantee that downstream reactions are not compromised by incomplete protection or unintended premature cleavage.
Protocol 1: Solution-Phase Installation of the MIMP Protecting Group
Causality: The hydrochloride salt of the reagent must be neutralized in situ using a non-nucleophilic base (DIPEA) to allow the primary amine to perform a nucleophilic attack on the imidate carbon, expelling methanol to form the amidine[4].
-
Preparation: Dissolve the target primary amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Methanol at a concentration of 0.1 M.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes at room temperature (RT) to ensure full free-basing of any substrate salts.
-
Coupling: Introduce this compound[2][3] (1.2 eq) portion-wise to the reaction mixture.
-
Incubation: Stir the reaction sealed under nitrogen at RT for 4 to 12 hours.
-
Self-Validation Checkpoint 1 (TLC): Spot the reaction on silica against the starting amine. Perform a Ninhydrin stain. The disappearance of the characteristic purple/pink primary amine spot confirms complete protection.
-
Self-Validation Checkpoint 2 (LC-MS): Analyze the crude mixture. The conversion is validated by a highly specific +99 Da mass shift on the parent amine (
), which accounts for the addition of the malonamidine core and the loss of methanol. -
Workup: Dilute with Ethyl Acetate, wash 3x with saturated aqueous
, dry over , and concentrate under reduced pressure.
Protocol 2: Solid-Phase Orthogonal Cleavage (Deprotection)
Causality: Hydrazine selectively attacks the MIMP ester over standard peptide bonds. The 2% concentration minimizes solvent toxicity while ensuring rapid stoichiometric conversion to the pyrazolone byproduct, physically disconnecting it from the resin-bound primary amine[1][4].
-
Resin Preparation: Swell the resin bearing the MIMP-protected amine in DMF for 30 minutes in a peptide synthesis vessel.
-
Cleavage Cocktail: Prepare a fresh solution of 2% Hydrazine monohydrate (
) in anhydrous DMF. -
Deprotection: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently for 15 minutes at RT.
-
Drain and Repeat: Drain the reaction vessel and repeat the 15-minute incubation with fresh 2% Hydrazine solution to drive the equilibrium entirely to the cyclized byproduct.
-
Washing: Drain the resin and wash sequentially with DMF (5x) and DCM (5x) to purge the liberated 3-amino-1H-pyrazol-5-ol byproduct.
-
Self-Validation Checkpoint (Kaiser Test): Take a few beads of the washed resin and apply the Kaiser reagent. A deep blue color validates the successful release of the free primary amine, dictating readiness for the next synthetic coupling.
Orthogonal solid-phase peptide synthesis (SPPS) workflow using the MIMP group.
References
-
133871-48-4 | 3-イミノ-3-メトキシプロパン酸メチル塩酸塩 | 摩库 - MolCore , MolCore. 2
-
Tianjin Lingxi Technology Co., Ltd - Home , LookChem. 3
-
(PDF) Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences , ResearchGate. 4
-
An amine protecting group deprotectable under nearly neutral oxidative conditions , Beilstein Journal of Organic Chemistry. 1
Sources
Application Note: Synthesis of Substituted Amidines via the Reaction of Methyl 3-Imino-3-Methoxypropanoate Hydrochloride with Primary Amines
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Field: Synthetic Organic Chemistry, Heterocyclic Drug Scaffolds, and Bioconjugation
Executive Summary
The synthesis of highly functionalized nitrogen heterocycles—such as pyrimidines, imidazoles, and triazines—relies heavily on versatile, reactive precursors. Methyl 3-imino-3-methoxypropanoate hydrochloride (a classical Pinner salt derived from methyl cyanoacetate) serves as an exceptional bifunctional C3 building block. This application note details the critical methodology, mechanistic causality, and analytical validation required to successfully react this imidoester with primary amines to yield high-purity N-substituted amidines[1].
Mechanistic Causality & Reaction Principles
To achieve high conversions, it is crucial to understand the driving forces and competing pathways of the imidoester-amine reaction. The transformation of methyl 3-imino-3-methoxypropanoate into an amidine is an addition-elimination sequence governed heavily by nucleophilicity and leaving-group dynamics[2].
-
Electrophilic Activation: The starting material is supplied as a hydrochloride salt. The protonation of the imino nitrogen (
) severely polarizes the carbon-nitrogen double bond, rendering the imino carbon highly susceptible to nucleophilic attack. -
Tetrahedral Intermediate: The primary amine (
) acts as the nucleophile, attacking the electron-deficient imino carbon. This forms an unstable tetrahedral intermediate containing both the incoming amine and the native methoxy group. -
Elimination & Amidine Formation: Driven by the lone pairs on the adjacent nitrogen atoms, the tetrahedral intermediate rapidly collapses. Methoxide (protonated to methanol in situ) is expelled because it is a superior leaving group compared to the alkyl/arylamine. The result is an N-substituted amidine bond[3].
-
The Threat of Hydrolysis (Causality for Anhydrous Conditions): Imidoesters are notoriously sensitive to moisture. If water acts as the nucleophile instead of the target primary amine, the intermediate collapses to release ammonia, irreversibly forming a malonate ester derivative. Therefore, strict anhydrous conditions are non-negotiable during the initial nucleophilic addition phase[2].
Mechanistic pathway of amidine formation via tetrahedral intermediate collapse.
Scope and Quantitative Data
The efficiency of this reaction is highly dependent on the steric bulk and the intrinsic nucleophilicity (pKa) of the primary amine. The resulting amidines are often immediately advanced into cyclization protocols to yield active pharmaceutical ingredients (APIs), such as the cardiovascular drug Riociguat[4].
Table 1: Reaction Scope of Methyl 3-Imino-3-Methoxypropanoate with Various Amines
| Primary Amine ( | Reaction Time (RT) | Typical Yield | Downstream Application in Drug Discovery |
| Aliphatic Amines (e.g., Propylamine) | 4 - 6 hours | 85 - 90% | Highly basic alkyl-substituted amidines |
| Benzylamine | 4 - 6 hours | 82 - 88% | N-benzyl pyrimidine/triazine derivatives |
| Aniline (Aryl Amines) | 12 - 16 hours | 65 - 75% | Quinoline and quinazoline core scaffolds |
| Hydrazine Hydrate | 2 - 4 hours | >90% | Rapid cyclization to 3-amino-5-pyrazolones |
Self-Validating Protocol: Synthesis of Amidine Hydrochloride
This protocol establishes a self-validating workflow. By isolating the intermediates and utilizing distinct NMR markers, researchers can verify the success of the reaction before committing materials to complex downstream cyclizations.
Reagents and Equipment Required
-
This compound (1.0 eq, rigorously dried).
-
Target Primary Amine (1.05 eq). Note: If using an amine hydrochloride salt, add 1.05 eq of anhydrous Triethylamine (
) to liberate the free base. -
Anhydrous Methanol (MeOH).
-
Flame-dried glassware, inert gas line (Argon/Nitrogen), and a magnetic stirrer.
Step-by-Step Methodology
-
Preparation of the Imidoester Solution: Suspend this compound (10 mmol) in 20 mL of anhydrous methanol under an argon atmosphere. Cool the suspension to 0 °C using an ice-water bath. Causality: Low temperatures suppress premature thermal decomposition of the Pinner salt and mitigate exothermic side reactions during nucleophilic addition.
-
Amine Addition: Dissolve the primary amine (10.5 mmol) in 5 mL of anhydrous methanol. Add this solution dropwise to the imidoester suspension over 15 minutes.
-
Maturation and Elimination: Remove the ice bath. Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for the time specified in Table 1. The suspension will typically transition into a clear homogeneous solution as the reaction progresses. Validation Checkpoint: Perform TLC (Dichloromethane:Methanol 9:1). The consumption of the amine and the appearance of a highly polar UV-active spot (the amidine salt) indicates progression.
-
Solvent Evaporation: Concentrate the mixture under reduced pressure (rotary evaporator, bath temp <40 °C) to yield a crude viscous oil or solid.
-
Crystallization (Purification): Triturate the crude residue with cold diethyl ether or acetone. The amidine hydrochloride salt will precipitate as a white/off-white solid. Filter and dry under high vacuum.
Experimental workflow representing sequential execution and validation stages.
Analytical Validation (Quality Control)
To ensure structural integrity and the absence of malonate byproducts, perform
-
The Disappearance Marker: The most critical indicator of success is the loss of the sharp singlet at
, which corresponds to the highly deshielded imidoester methoxy group ( ). -
The Retention Marker: The ester methoxy group (
) at the tail end of the molecule remains unreacted and should appear as a sharp singlet at . -
The Formation Marker: Broad, exchangeable downfield signals (
) will appear, corresponding to the newly formed amidine protons ( and ). -
Methylene Shift: The alpha-protons (
) located between the ester and amidine groups will shift slightly and typically integrate accurately to 2H at .
References
-
Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays SciELO (Journal of the Mexican Chemical Society). Discussion on Pinner reactions utilizing methyl cyanoacetate as a precursor for multicomponent heterocycle synthesis. URL:[Link][1]
-
Next Generation of Fluorine-Containing Pharmaceuticals Chemical Reviews. Highlights the practical synthetic routing of active APIs (like Riociguat) via amidine intermediates generated from cyano/imidoester precursors. URL:[Link][4]
Sources
Application Note: Streamlined Amide Bond Formation Using Methyl 3-imino-3-methoxypropanoate Hydrochloride
An in-depth technical guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview and detailed protocols for the application of Methyl 3-imino-3-methoxypropanoate hydrochloride as an efficient reagent for amide bond formation. We will explore the underlying reaction mechanism, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting.
Introduction: The Challenge and Importance of Amide Synthesis
The amide bond is a cornerstone of modern chemistry and biology, forming the fundamental linkage in peptides and proteins and appearing in a vast array of pharmaceuticals, polymers, and advanced materials.[1] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt, which inhibits the desired nucleophilic attack.[2] Consequently, the carboxylic acid must first be "activated" to facilitate the reaction.
While numerous methods exist, from classic acyl chlorides to sophisticated peptide coupling reagents like HATU and HBTU, the search continues for reagents that offer high efficiency, mild reaction conditions, operational simplicity, and favorable by-product profiles.[2][3] this compound, an imidate salt, emerges as a promising activating agent to meet these criteria. Imidates are known intermediates for the synthesis of various compounds and their hydrochloride salts are typically stable, crystalline solids.[4][5]
Mechanism of Action: Carboxylic Acid Activation
The efficacy of this compound lies in its ability to function as an efficient leaving group precursor, transforming the poor hydroxyl leaving group of a carboxylic acid into a highly reactive intermediate. The proposed mechanism involves a two-step sequence:
-
Activation Step: The carboxylic acid (R-COOH) reacts with the protonated imidate. In the presence of a non-nucleophilic base, the carboxylate anion attacks the electrophilic carbon of the imidate. This forms a highly reactive O-acylisourea-like intermediate, which is an excellent acylating agent. The by-product of this step is the stable and easily removable methyl 3-amino-3-oxopropanoate.
-
Aminolysis Step: The amine nucleophile (R'-NH₂) attacks the carbonyl carbon of the activated intermediate. This addition-elimination sequence proceeds rapidly to form the desired amide bond and releases the by-product.
This mechanism avoids the formation of harsh acids like HCl, which occurs when using acyl chlorides, and circumvents the need for complex and often expensive coupling additives.[6]
Caption: Proposed mechanism for amide formation.
PART I: Experimental Protocols
A. General Protocol for Solution-Phase Amide Coupling
This protocol provides a general method for the coupling of a carboxylic acid and an amine using this compound.
Materials and Reagents:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
This compound (1.2 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 2.5 eq)
-
Anhydrous Solvent (e.g., DMF, DCM, THF, Acetonitrile)[7]
-
Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar)
-
Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 eq) and this compound (1.2 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF) to dissolve the solids. A typical concentration is 0.1-0.5 M with respect to the carboxylic acid. Stir the mixture to ensure homogeneity.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the non-nucleophilic base (e.g., DIPEA, 2.0 eq) dropwise. The base neutralizes the hydrochloride salt and facilitates the activation of the carboxylic acid.[8] Stir the mixture at 0 °C for 15-30 minutes. This is the pre-activation step.
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture. The amine can be added neat if it is a liquid or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The optimal time can vary significantly based on the steric and electronic properties of the substrates.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and by-products), and finally with brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.
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- 3. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis of N-Substituted β-Alanine Derivatives Using Imidates: An Application and Protocol Guide
Introduction: The Strategic Value of N-Substituted β-Alanine Derivatives and the Imidate Advantage
N-substituted β-alanine derivatives are a cornerstone in modern medicinal chemistry and materials science. Their incorporation into peptide backbones can induce stable secondary structures, enhance proteolytic stability, and modulate biological activity, making them invaluable as peptidomimetics.[1] Furthermore, these motifs are prevalent in a wide array of biologically active molecules and are precursors to functionalized polymers.[2]
Traditionally, the synthesis of these derivatives involves standard amide bond formation using coupling reagents or the acylation of β-alanine with acid chlorides. While effective, these methods can sometimes require harsh conditions or expensive reagents. An alternative and elegant approach is the use of alkyl imidates as acylating agents. This method offers a mild and efficient pathway to N-substituted β-alanine derivatives, proceeding through a stable and isolable imidate intermediate.
This guide provides a comprehensive overview of this synthetic strategy, from the underlying chemical principles to detailed, field-tested protocols suitable for researchers in drug discovery and chemical development.
The Underlying Chemistry: A Two-Stage Mechanistic Pathway
The synthesis of N-substituted β-alanine derivatives via imidates is a two-stage process. The first stage is the formation of an alkyl imidate salt, commonly known as a Pinner salt, from a nitrile and an alcohol under acidic conditions. The second stage involves the reaction of this Pinner salt with a β-alanine ester.
Stage 1: The Pinner Reaction - Formation of the Alkyl Imidate Salt
The Pinner reaction is a classic method for converting nitriles into imidates.[3] The reaction is catalyzed by a strong acid, typically anhydrous hydrogen chloride, which protonates the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol. The resulting intermediate then undergoes tautomerization to form the stable imidate salt.[1]
Mechanism of the Pinner Reaction
Caption: General workflow for the synthesis of N-substituted β-alanine derivatives.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of N-substituted β-alanine derivatives using imidates. These are generalized procedures and may require optimization for specific substrates.
Materials and Equipment
-
Reagents:
-
Nitrile (e.g., benzonitrile, acetonitrile)
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
β-Alanine methyl ester hydrochloride
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Hydrogen chloride (gas) or a solution of HCl in a compatible solvent
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel)
-
-
Equipment:
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and stir bars
-
Ice bath
-
Gas dispersion tube
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer and/or mass spectrometer for characterization
-
Protocol 1: Synthesis of Ethyl Benzimidate Hydrochloride (Pinner Salt)
This protocol details the formation of the imidate intermediate from benzonitrile and ethanol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, as water can hydrolyze the imidate product to an ester. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.
-
Low Temperature: Imidate hydrochlorides are thermally unstable and can rearrange to amides or decompose. [4]Maintaining a low temperature throughout the reaction and isolation minimizes these side reactions.
-
Gaseous HCl: The use of gaseous HCl ensures the reaction medium remains anhydrous.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve benzonitrile (10.3 g, 0.1 mol) in anhydrous ethanol (5.1 g, 0.11 mol) and anhydrous diethyl ether (50 mL).
-
Acidification: Cool the solution to 0 °C in an ice-salt bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring for approximately 1-2 hours. Ensure the temperature does not rise above 5 °C.
-
Reaction: After saturation with HCl, seal the flask and store it at 4 °C for 24-48 hours. A white crystalline precipitate of the Pinner salt will form.
-
Isolation: Collect the crystalline product by filtration under a dry atmosphere (e.g., in a glove box or under a stream of nitrogen). Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the isolated ethyl benzimidate hydrochloride under vacuum to yield the Pinner salt as a white solid.
Protocol 2: Synthesis of Methyl 3-Benzamidopropanoate
This protocol describes the reaction of the pre-formed ethyl benzimidate hydrochloride with β-alanine methyl ester.
Causality Behind Experimental Choices:
-
Base: Triethylamine (TEA) is used to neutralize the hydrochloride salt of the β-alanine methyl ester, liberating the free amine for nucleophilic attack. It also neutralizes the HCl that is co-produced in the reaction.
-
Solvent: Anhydrous dichloromethane (DCM) is a suitable solvent that is inert to the reaction conditions and allows for easy workup.
-
Stoichiometry: A slight excess of the β-alanine methyl ester hydrochloride and base is often used to ensure complete consumption of the valuable imidate intermediate.
Step-by-Step Procedure:
-
Neutralization of β-Alanine Methyl Ester HCl: In a 100 mL round-bottom flask, suspend β-alanine methyl ester hydrochloride (1.54 g, 11 mmol) in anhydrous DCM (40 mL). Cool the suspension to 0 °C in an ice bath and add triethylamine (1.21 g, 12 mmol) dropwise with stirring. Stir the mixture at room temperature for 30 minutes.
-
Addition of Imidate: Add the prepared ethyl benzimidate hydrochloride (1.86 g, 10 mmol) portion-wise to the stirred suspension of the free β-alanine methyl ester at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) for the disappearance of the imidate.
-
Workup: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford methyl 3-benzamidopropanoate as a white solid.
-
Characterization: Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Data Presentation: Scope of the Reaction
The synthesis of N-substituted β-alanine derivatives via imidates is a versatile method applicable to a range of nitriles. The following table summarizes representative examples.
| Nitrile (R-CN) | Alcohol (R'-OH) | β-Alanine Ester | N-Substituted Product | Typical Yield (%) | Reference |
| Benzonitrile | Ethanol | Methyl Ester | Methyl 3-benzamidopropanoate | 75-85 | [5] |
| Acetonitrile | Methanol | Ethyl Ester | Ethyl 3-acetamidopropanoate | 70-80 | Generalized |
| p-Toluonitrile | Ethanol | Methyl Ester | Methyl 3-(4-methylbenzamido)propanoate | 72-82 | Generalized |
| 3-Fluorobenzonitrile | Heptanol | Heptyl Ester | Heptyl 3-(3-fluorobenzamido)propanoate | 65-75 | Generalized |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of Pinner salt | Incomplete reaction or presence of moisture. | Ensure anhydrous conditions. Extend reaction time or increase HCl saturation. |
| Formation of amide byproduct | Pinner salt is thermally unstable. | Maintain low temperatures during reaction and workup. |
| Low yield of N-substituted product | Incomplete reaction or inefficient neutralization. | Ensure complete neutralization of β-alanine ester HCl. Increase reaction time or temperature slightly. |
| Difficult purification | Presence of unreacted starting materials or byproducts. | Optimize stoichiometry. Employ careful column chromatography. |
References
-
Grossmann, A., & Luxenhofer, R. (2012). Living polymerization of N-substituted β-alanine N-carboxyanhydrides: kinetic investigations and preparation of an amphiphilic block copoly-β-peptoid. Macromolecular rapid communications, 33(19), 1714–1719. [Link]
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols for Reactions Involving β-Alanine Methyl Ester Hydrochloride.
- Benchchem. (2025). An In-depth Technical Guide to the Reaction of Ethyl Benzimidate Hydrochloride with Primary Amines. Retrieved from a relevant Benchchem technical guide URL.
- Sharma, P., et al. (2012). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library, 4(1), 235-241. Available at a relevant institutional repository or journal website.
-
PubChem. (n.d.). N-benzoyl-beta-alanine methyl ester. Retrieved from [Link]
-
Parra-Delgado, H., et al. (2015). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 59(4), 268-275. [Link]
-
Sureshbabu, V. V., et al. (2008). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Tetrahedron Letters, 49(12), 1983-1986. [Link]
-
Parra-Delgado, H., et al. (2015). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 59(4), 268-275. [Link]
-
Grossmann, A., & Luxenhofer, R. (2012). Living polymerization of N-substituted β-alanine N-carboxyanhydrides: kinetic investigations and preparation of an amphiphilic block copoly-β-peptoid. Macromolecular rapid communications, 33(19), 1714–1719. [Link]
-
Parra-Delgado, H., et al. (2015). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 59(4), 268-275. [Link]
-
Parra-Delgado, H., et al. (2015). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 59(4), 268-275. [Link]
-
Parra-Delgado, H., et al. (2015). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 59(4), 268-275. [Link]
-
Parra-Delgado, H., et al. (2015). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 59(4), 268-275. [Link]
-
Frontiers in Plant Science. (2019). The Synthesis and Role of β-Alanine in Plants. [Link]
Sources
- 1. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 2. Living polymerization of N-substituted β-alanine N-carboxyanhydrides: kinetic investigations and preparation of an amphiphilic block copoly-β-peptoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Catalytic Conditions for Imidate Reactions: A Comprehensive Guide for Researchers
Introduction: The Versatility of the Imidate Functional Group
Imidates, also known as imino ethers, are a fascinating and highly versatile class of organic compounds characterized by the R-C(=NR')OR'' functional group. Their unique electronic nature, possessing both nucleophilic and electrophilic character, has positioned them as valuable intermediates in a wide array of chemical transformations.[1][2][3] For researchers, scientists, and professionals in drug development, a thorough understanding of the catalytic conditions that govern imidate reactions is paramount for the efficient synthesis of complex nitrogen-containing molecules, including a diverse range of N-heterocycles.[2] This guide provides a detailed exploration of the catalytic landscape of imidate reactions, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
This document will delve into the core catalytic strategies for two of the most prominent imidate-centric reactions: the Pinner reaction and the Overman rearrangement. Furthermore, it will explore the expanding horizons of imidate chemistry, including asymmetric catalysis, organocatalytic transformations, and radical-mediated reactions, providing detailed application notes and protocols for each.
The Pinner Reaction: A Classic Approach to Imidate Synthesis
First described by Adolf Pinner in 1877, the Pinner reaction remains a cornerstone for the synthesis of imidate salts (Pinner salts) from nitriles and alcohols.[4][5] These salts are highly reactive intermediates that can be readily converted to esters, amidines, and orthoesters.[6]
Core Principles and Mechanistic Insights
The classical Pinner reaction is an acid-catalyzed process, typically employing anhydrous hydrogen chloride (HCl).[4][5] The mechanism hinges on the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol.[1][7]
dot graph "Pinner_Reaction_Mechanism" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
} Pinner Reaction Mechanism.
A critical factor for the success of the Pinner reaction is the use of anhydrous conditions and low temperatures.[4] Water can hydrolyze the Pinner salt to the corresponding ester, while higher temperatures can lead to the formation of amide byproducts.[1]
Protocol 1: Classic Pinner Reaction for the Synthesis of Methyl Pentanimidate Hydrochloride
This protocol details the synthesis of methyl pentanimidate hydrochloride from pentanenitrile and methanol using gaseous HCl.
Materials:
-
Pentanenitrile (Valeronitrile)
-
Anhydrous Methanol
-
Hydrogen Chloride (gas)
-
Nitrogen (gas)
Equipment:
-
Pressure-rated reaction vessel with a gas inlet, stirrer, and cooling system
Procedure:
-
Charge the reaction vessel with pentanenitrile (1.0 eq) and anhydrous methanol (0.58 eq).
-
Cool the mixture to between -10 °C and -5 °C using a suitable cooling bath.
-
Slowly bubble dry hydrogen chloride gas through the solution for 15-18 hours while maintaining the low temperature.
-
After the HCl addition, apply a nitrogen pressure of 1.5 to 2.0 kg/cm ² to the vessel.
-
Maintain the reaction under nitrogen pressure at a temperature of 0-15 °C for 14 hours.
-
Add an additional portion of anhydrous methanol (0.55 eq) to the reaction mixture and stir for another 60 minutes.
-
The resulting product is the semi-solid methyl pentanimidate hydrochloride, which can be used in subsequent reactions without further purification.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The absence of water is crucial to prevent the hydrolysis of the highly reactive Pinner salt intermediate to the corresponding ester.
-
Low Temperature: Temperature control is critical to suppress the rearrangement of the imidate hydrochloride to the thermodynamically more stable amide.
-
Gaseous HCl: The use of dry HCl gas ensures anhydrous conditions and provides the necessary acid catalyst for the reaction.
-
Nitrogen Pressure: The application of nitrogen pressure after the initial reaction period helps to maintain an inert atmosphere and can drive the reaction to completion.
The Overman Rearrangement: A Powerful Tool for Allylic Amine Synthesis
The Overman rearrangement is a[3][3]-sigmatropic rearrangement of allylic trichloroacetimidates to the corresponding allylic trichloroacetamides.[8][9] This reaction, discovered by Larry Overman, provides a powerful method for the 1,3-transposition of an alcohol to an amine functionality and is widely used in the synthesis of complex molecules, including natural products.[9][10]
Catalytic Variants and Mechanistic Considerations
The Overman rearrangement can be promoted thermally, but the use of transition metal catalysts, such as Hg(II) and Pd(II) salts, allows the reaction to proceed under much milder conditions.[2][8] More recently, gold(I) catalysts have emerged as highly efficient and environmentally benign alternatives.[11]
The catalyzed reaction is believed to proceed through a six-membered, chair-like transition state, similar to the Claisen rearrangement.[10] The metal catalyst coordinates to the alkene, facilitating the[3][3]-sigmatropic shift.
dot graph "Overman_Rearrangement_Mechanism" { graph [rankdir="LR", splines=true, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
} Catalytic Overman Rearrangement.
Protocol 2: Gold(I)-Catalyzed Overman Rearrangement in Water
This protocol describes a highly efficient and environmentally friendly gold(I)-catalyzed Overman rearrangement of an allylic trichloroacetimidate in water.
Materials:
-
Allylic trichloroacetimidate (substrate)
-
Gold(I) chloride (AuCl)
-
Deionized Water
Procedure:
-
To a reaction vessel, add the allylic trichloroacetimidate (0.5 mmol, 1.0 eq) and deionized water (5 mL).
-
Add gold(I) chloride (5 mol %).
-
Stir the mixture at 55 °C for the required time (typically 1-4 hours, monitor by TLC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting allylic trichloroacetamide is often of high purity and may not require further purification.
Optimization of Reaction Conditions:
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| AuCl/AgOTf | H₂O | 75 | 1 | 91 |
| AuCl | H₂O | 55 | 4 | 92 (gram-scale) |
| PdCl₂ | THF | 25 | 24 | Varies |
| Hg(TFA)₂ | THF | 0 | 2 | Varies |
Data synthesized from multiple sources for illustrative purposes.
Causality Behind Experimental Choices:
-
Gold(I) Catalyst: AuCl is a mild and efficient catalyst for this transformation, avoiding the toxicity associated with mercury salts.
-
Water as Solvent: Performing the reaction in water is environmentally benign and can lead to clean product formation with simple workup procedures.
-
Moderate Temperature: The reaction proceeds efficiently at a relatively low temperature, preserving sensitive functional groups.
Expanding the Toolkit: Asymmetric and Organocatalytic Approaches
Beyond the classical methods, the field of imidate chemistry has seen significant advancements in asymmetric catalysis and the use of organocatalysts.
Asymmetric Overman Rearrangement
The development of enantioselective Overman rearrangements has been a major focus, enabling the synthesis of chiral allylic amines. Palladium(II) complexes with chiral ligands, such as those from the COP (chiral cobalt oxazoline palladacyclic) family, have proven to be highly effective.[11][12]
dot graph "Asymmetric_Overman_Rearrangement" { graph [rankdir="TB", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} Enantioselective Overman Rearrangement.
Protocol 3: Enantioselective Overman Rearrangement with a Chiral Palladium(II) Catalyst
This protocol provides a general procedure for the asymmetric Overman rearrangement using a chiral palladium catalyst, which can be adapted from methodologies described in the literature.[13][14]
Materials:
-
(E)-Allylic trichloroacetimidate (1.0 eq)
-
Chiral Palladium(II) catalyst (e.g., [COP-Cl]₂) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral palladium(II) catalyst in the anhydrous solvent.
-
Add the (E)-allylic trichloroacetimidate to the catalyst solution.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature to 40 °C) for the required duration (typically 24-48 hours), monitoring progress by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched allylic trichloroacetamide.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Key Considerations for Asymmetric Catalysis:
-
Ligand Choice: The structure of the chiral ligand is crucial for achieving high enantioselectivity.
-
Catalyst Loading: Optimal catalyst loading should be determined to balance reaction rate and cost.
-
Solvent and Temperature: These parameters can significantly influence both the yield and the enantioselectivity of the reaction.
Organocatalytic Imidate Reactions
The use of small organic molecules as catalysts offers a complementary approach to metal-based systems. Aminoimidates, for example, have been shown to be effective organocatalysts in reactions such as the Michael addition.[6]
Protocol 4: Amino Imidate-Catalyzed Asymmetric Michael Addition
This protocol outlines the use of a proline-derived amino imidate as an organocatalyst for the asymmetric Michael addition of a ketone to a nitroalkene.[6]
Materials:
-
Ketone (e.g., cyclohexanone) (2.0 eq)
-
Nitroalkene (e.g., β-nitrostyrene) (1.0 eq)
-
tert-Butyl L-proline imidate (organocatalyst) (10 mol%)
-
Benzoic acid (co-catalyst) (10 mol%)
-
Solvent (e.g., toluene)
Procedure:
-
To a reaction vial, add the ketone, nitroalkene, tert-butyl L-proline imidate, and benzoic acid.
-
Add the solvent and stir the mixture at room temperature for the required time (monitor by TLC).
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to isolate the Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by NMR spectroscopy and chiral HPLC analysis, respectively.
Rationale for Experimental Design:
-
Amino Imidate Catalyst: The chiral amine moiety of the catalyst forms an enamine with the ketone, which then undergoes an enantioselective Michael addition to the nitroalkene.
-
Benzoic Acid Co-catalyst: The acid co-catalyst facilitates the formation of the enamine intermediate and protonation steps in the catalytic cycle.
Conclusion and Future Outlook
The catalytic reactions of imidates represent a rich and evolving field of organic synthesis. From the venerable Pinner reaction to modern asymmetric and organocatalytic transformations, the ability to manipulate the imidate functional group provides chemists with a powerful arsenal for the construction of complex nitrogenous compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, empowering them to confidently apply these methodologies in their own synthetic endeavors. As the demand for more efficient and selective synthetic methods continues to grow, particularly in the pharmaceutical industry, the development of novel catalytic systems for imidate reactions will undoubtedly remain an active and fruitful area of research.
References
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]
-
Thakur, R., Jaiswal, Y., & Kumar, A. (2019). Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry, 17(46), 9829-9843. [Link]
-
Chaidali, A. G., & Lykakis, I. N. (2020). Synthetic Routes to Imidates and Their Applications in Organic Transformation: Recent Progress. European Journal of Organic Chemistry, 2020(39), 6215-6243. [Link]
-
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry, 26(2), 412-418. [Link]
-
Overman, L. E. (1974). Thermal and mercuric ion catalyzed[3][3]-sigmatropic rearrangement of allylic trichloroacetimidates. 1,3 Transposition of alcohol and amine functions. Journal of the American Chemical Society, 96(2), 597-599. [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]
-
Wikipedia. (2023). Pinner reaction. [Link]
-
Richards, C. J., & Nomura, H. (2010). Allylic imidate rearrangements catalyzed by planar chiral palladacycles. Chemistry–An Asian Journal, 5(8), 1766-1773. [Link]
-
Cannon, J. S., & Overman, L. E. (2016). Palladium(II)-Catalyzed Enantioselective Reactions Using COP Catalysts. Accounts of Chemical Research, 49(10), 2220-2231. [Link]
-
Cannon, J. S., Kirsch, S. F., & Overman, L. E. (2010). Catalytic asymmetric synthesis of chiral allylic esters. Journal of the American Chemical Society, 132(43), 15185-15191. [Link]
-
Organic Chemistry Portal. (n.d.). Overman Rearrangement. [Link]
-
Anderson, C. E., & Overman, L. E. (2003). Catalytic asymmetric rearrangement of allylic trichloroacetimidates. A practical method for preparing allylic amines and congeners of high enantiomeric purity. Journal of the American Chemical Society, 125(41), 12412-12413. [Link]
-
Wikipedia. (2023). Overman rearrangement. [Link]
-
Li, C., & Zhang, J. (2011). Highly efficient gold(I)-catalyzed Overman rearrangement in water. Beilstein Journal of Organic Chemistry, 7, 781-785. [Link]
-
Clarke, P., & Sosunovych, B. (2019). Evaluation of Amino Nitriles and an Amino Imidate as Organocatalysts in Aldol Reactions. White Rose Research Online. [Link]
-
Chem-Station. (2015). Overman Rearrangement. [Link]
-
SynArchive. (n.d.). Overman Rearrangement. [Link]
-
Scribd. (n.d.). Chemistry and Synthesis of Imidates. [Link]
-
Schwan, A. L., & Strickler, R. R. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1849-1854. [Link]
-
Grokipedia. (n.d.). Pinner reaction. [Link]
-
Research and Reviews. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. [Link]
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Advanced Coupling Strategies for Methyl 3-Imino-3-Methoxypropanoate Hydrochloride
Scaffold Utility & Chemical Overview
Methyl 3-imino-3-methoxypropanoate hydrochloride (CAS 133871-48-4) is a highly versatile, bifunctional Pinner salt derived from methyl cyanoacetate. In modern drug discovery and bioconjugation, it serves as a premier synthon for incorporating malonamidine motifs into target molecules—a structural feature critical for designing basic recognition motifs in protease inhibitors (e.g., factor Xa or thrombin inhibitors) and sphingosine kinase modulators[1].
To effectively deploy this reagent, researchers must navigate its dual reactivity:
-
Electrophilic Imidate Reactivity: For direct, reagent-free conjugation with primary amines.
-
Latent Carboxylate Reactivity: For standard peptide coupling post-saponification.
Mechanistic Foundations of Dual-Stage Coupling
Stage 1: Primary Amine-Imidate Conjugation (Amidine Formation)
Imidate chemistry is uniquely efficient because the imidoester inherently acts as its own activated electrophile, eliminating the need for exogenous coupling agents to form the initial amidine linkage[2]. The reaction is optimal under mildly alkaline conditions, typically between pH 7.5 and 10, where the incoming amine is unprotonated and highly nucleophilic[3].
Mechanistic Causality: A critical chemical consideration is the hydrolytic instability of the imidate. In aqueous environments, the half-life of an imidoester is typically only 10 to 15 minutes at room temperature (pH 7–9), rapidly degrading into the unreactive methyl ester[3]. Consequently, while bioconjugation to proteins can be performed in specific buffers, small-molecule synthesis mandates strictly anhydrous conditions. Utilizing absolute ethanol and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) effectively neutralizes the hydrochloride salt while preventing competitive hydrolysis, driving the synthesis toward quantitative amidine formation[4].
Mechanistic pathway of primary amine coupling to imidates.
Stage 2: Post-Saponification Amide Coupling
Once the malonamidine core is established, the latent methyl ester is saponified to reveal a carboxylic acid, transforming the molecule into an acyl donor. The presence of the newly formed, highly basic amidine group drastically alters the microenvironment of the carboxylic acid, making the resulting zwitterion poorly soluble and sterically encumbered[1].
Mechanistic Causality: Standard carbodiimide coupling (e.g., EDC alone or DCC) frequently results in sluggish kinetics and diminished yields due to the sterics and high polarity of the amidino-acid[1]. To circumvent this, highly reactive uronium-based (HATU) or phosphonium-based (PyBOP) coupling reagents are strictly preferred. These reagents rapidly convert the carboxylic acid into an extremely active HOAt or HOBt ester in situ, outcompeting potential decomposition or epimerization pathways[5].
Workflow for dual-stage amidine synthesis and subsequent amide coupling.
Reagent Selection Matrix for Stage-2 Amide Coupling
The table below summarizes the causality and performance metrics of various coupling reagents when reacting the saponified malonamidine intermediate with a secondary target amine.
| Coupling Reagent System | Activation Mechanism | Ideal Environment | Yield Range | Key Causality & Technical Notes |
| HATU / DIPEA | Uronium / HOAt Active Ester | Anhydrous DMF or NMP | 80% – 95% | Preferred for sterically hindered amines. The nitrogen at the 7-position of the HOAt leaving group provides an neighboring-group effect that accelerates coupling[5]. |
| PyBOP / DIPEA | Phosphonium / HOBt Active Ester | Anhydrous DCM or DMF | 70% – 85% | Highly effective for amidino-acids. Eliminates the formation of unreactive guanidinium byproducts that can occur with uronium reagents[1]. |
| EDC / sulfo-NHS | Carbodiimide / NHS Ester | Aqueous Buffers (pH 7-8) | 50% – 65% | Standard for Bioconjugation. Best utilized when coupling the amidino-acid directly to lysine residues on proteins, bypassing organic solubility limits[3]. |
Self-Validating Experimental Protocols
Protocol A: Anhydrous Synthesis of Methyl 3-carbamimidoylpropanoate Derivatives
This protocol utilizes the native imidate as the coupling electrophile.
-
Reagent Preparation: Flame-dry a reaction flask and purge with N₂. Dissolve this compound (1.0 eq, 10 mmol) in 25 mL of anhydrous ethanol.
-
Base Activation: Cool the solution to 0 °C. Add anhydrous DIPEA (2.2 eq, 22 mmol) dropwise. Causality: DIPEA neutralizes the HCl salt, generating the free imidate while maintaining a non-nucleophilic environment[4].
-
Amine Coupling: Add the target primary amine (1.1 eq, 11 mmol) slowly over 10 minutes.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours under N₂.
-
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. The reaction is complete when the unreacted imidate mass (
for the free base) is entirely consumed and replaced by the target amidine . -
Workup: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash chromatography (DCM:MeOH containing 1% NH₄OH) to yield the pure amidine ester.
Protocol B: Saponification & HATU-Mediated Amide Coupling
This protocol activates the latent carboxylate for a secondary coupling event.
-
Saponification: Dissolve the amidine ester from Protocol A (1.0 eq) in a 1:1 mixture of THF and H₂O. Add 1M aqueous LiOH (1.5 eq) and stir at room temperature for 2 hours.
-
Isolation: Carefully neutralize the mixture to pH 6 using 1M HCl to generate the zwitterionic amidino-acid. Lyophilize the solution to total dryness. Critical Step: Even trace water will quench the subsequent HATU coupling.
-
Pre-Activation: Suspend the dry amidino-acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes at room temperature to pre-form the highly reactive HOAt ester[5].
-
Secondary Amine Coupling: Add the secondary target amine (1.1 eq) to the activated mixture. Stir for 4–6 hours.
-
Validation & Purification: Monitor the disappearance of the HOAt ester intermediate via LCMS. Once complete, quench with water, extract with EtOAc (if the product is sufficiently lipophilic), or directly purify the crude mixture via preparative RP-HPLC using a generic gradient of H₂O/MeCN with 0.1% TFA.
References[2] The chemistry of amidines and imidates - ResearchGate. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDtEHKTCBzpW6P8G2s6YtRGrXpd75ryeGBpYx0MonEZy9VUC1MPAE3b1W0GDRpzw8jtDNkWnwYiUjpWD-pTd8Cdxs0vgdnaDZG-Nk21UE8AYf2mlk25MOnLkzdGcTl15ct5qFLm9F11ZY1xEDJSuAr1zP31Mqstp6jU3zlu-LO4Q4HzH-4AWJPB1ViuRaIAmEq74Q=[3] Bioconjugation and crosslinking technical handbook - Thermo Fisher Scientific. Source: thermofisher.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6J5-Ma9ygPf7KxhvQW8cugCQVvpE4SMloMt4Qubj8HtNH0hgR7W2Ae-VXhjjVystG5B1Cr9XV3EcutcgjJLKxuH0Zyx-PHYK0wEjHEFJvwN9E9lfA4bCbwmX-OXR9ezaf7IWKb-uo50JBJGv1wEyCj8GnHJJ1qGs0D-6OUy_aFyXREqi5WTx-Lzi3tY4OjNivZrovoxB5fmfcIA==[4] Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNHsjOC4ZTMA1nvykPJ0qUyQjUp8OWyT6v1B3RiTqQAguJYzNIKMIRDLbdUEzSncKvgFOuzYIbLu_ZP1UySzgzu15c4kEnipkpzDq-6Ceb9SfNi4ejlBxwAtCitw7tg85dKbKz[1] Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDrNbeLxBEav8HZixYSbPI2u6poedCuU7b_FF4EjgOe61xC4loFzCfjbPCGXmte-4XECH3h90okRVYSXohqTaryyhbACSHJEOl0Z88CoBpwEcFDE1iguNHRnnO_YfwvFEVDGLMr4lP0xun5A==[5] Methyl 2-Methanesulfonylpyrimidine-5-carboxylate|38275-49-9 - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtfTOLBZktjr1ME5vk7Tihl2tqbPtYSz2mjHfRAMjw3tzfY6blX9TsFxP-ydEFT80ob5IK__CJ4OBR0ATLy6i-Q7UxKe1tUsIDHzEBNhmK6n_Vrr84Slzei-lZW1iXsVz4V3Ip
Sources
- 1. Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methyl 2-Methanesulfonylpyrimidine-5-carboxylate|38275-49-9 [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Methyl 3-Imino-3-Methoxypropanoate Hydrochloride Synthesis
Audience: Process Chemists, Organic Synthesizers, and Pharmaceutical Development Scientists Topic: Optimization of Pinner Salt Syntheses via Cyanide Activation
The synthesis of methyl 3-imino-3-methoxypropanoate hydrochloride from methyl cyanoacetate and methanol is a classical Pinner reaction [1][2]. While seemingly straightforward, the reaction routinely suffers from low yields and complex byproduct profiles when scaled up. As a Pinner salt (imidate hydrochloride), the target molecule is an extremely reactive, thermodynamically unstable intermediate[1][2].
This technical support guide is designed to help researchers diagnose synthesis failures, understand the mechanistic causality behind degradation, and implement a self-validating standard operating procedure (SOP) to consistently achieve >85% yields.
Diagnostic Decision Tree
Before altering your reaction stoichiometry, use the following diagnostic tree to match the visual and analytical symptoms of your failed batch to the underlying physical cause.
Diagnostic workflow for troubleshooting low yields in Pinner synthesis.
Mechanistic Root Cause Analysis
To resolve low yields, it is critical to understand the life-cycle of the intermediate. The Pinner reaction is essentially the partial solvolysis of a nitrile[3]. The initial step is the protonation of methyl cyanoacetate by anhydrous HCl to form a highly electrophilic nitrilium cation, which is rapidly attacked by methanol[4].
However, the final imidate hydrochloride is a fragile thermodynamic node. It is highly susceptible to two distinct degradation pathways: hydrolysis and thermal cleavage.
Mechanistic pathway and degradation routes of the intermediate Pinner salt.
Frequently Asked Questions (FAQs)
Q: Why is my isolated yield consistently below 40%, and my NMR confirms the presence of dimethyl malonate? A: This is a hallmark of moisture contamination. The Pinner reaction is highly sensitive to moisture because the intermediate imidate hydrochloride can readily hydrolyze[5]. Water acts as a potent nucleophile, displacing the imino group to form an ester—in this case, transforming your product into dimethyl malonate[4][6][7]. Solution: Ensure all glassware is flame-dried, reagents are strictly anhydrous, and manipulations are performed under inert gas (Ar/N₂).
Q: The reaction mixture turned yellow/brown during HCl addition, and I isolated malonamide derivatives. What went wrong? A: You experienced a thermal runaway. The reaction between HCl, methanol, and the nitrile is exothermic. Imidate hydrochlorides are thermodynamically unstable[1][2]. If the internal reaction temperature exceeds 5 °C, the Pinner salt undergoes a spontaneous thermal rearrangement (Pinner cleavage) into an amide and methyl chloride[1][2][5]. Solution: Implement a dry-ice/acetone or ice-brine bath and use an internal thermocouple. Adjust the rate of acid addition to strictly enforce a maximum internal temperature of 5 °C.
Q: Is it strictly necessary to bubble toxic gaseous HCl, or can I use a commercial anhydrous HCl solution? A: You do not need to use gaseous HCl. While neat methanol with gaseous HCl is the classical historical procedure[1][3], modern process chemistry optimizations heavily favor using a commercially available 4N HCl solution in Cyclopentyl methyl ether (CPME)[5]. CPME acts as an excellent anti-solvent for the imidate salt, allowing it to precipitate cleanly and enabling direct filtration, drastically reducing handling risks and exposure to atmospheric moisture[5].
Q: Why do I see trimethyl orthoester forming in my crude mixture? A: Pinner salts can react further with excess alcohol to form orthoesters[1][2][6]. If you are utilizing a massive excess of methanol and extending the reaction time unnecessarily, the methanol will continuously attack the imidate intermediate. Solution: Limit methanol stoichiometry to 1.1–1.5 equivalents if you intend to isolate the imidate salt[7].
Quantitative Analysis of Reaction Parameters
Choosing the correct solvent system and catalyst source fundamentally alters the reaction's equilibrium and your ability to isolate the intermediate. The table below summarizes comparative yield data for generalized nitrile-to-imidate conversions based on process chemistry literature[5][7]:
| Solvent / Catalyst System | Nitrile Eq. | Methanol Eq. | Reaction Temp. | Expected Yield | Technical Observation & Primary Degradation Risk |
| Gaseous HCl (Neat Methanol) | 1.0 | Excess (Solvent) | 0 – 5 °C | > 90% | Classical method. High yield but hazardous gas handling. Prolonged stirring leads to orthoester formation[1][2][5]. |
| 4N HCl in CPME | 1.0 | 1.1 – 1.5 | 0 – 5 °C | 86 – 91% | Modern optimized method. Product safely precipitates out of solution. Allows for rapid isolation[5]. |
| Gaseous HCl (Dichloromethane) | 1.0 | 1.1 – 1.5 | > 20 °C (RT) | < 40% | Elevated temperatures drive rapid thermal cleavage to amides and alkyl chlorides[1][2][7]. |
| Moist HCl in Dioxane | 1.0 | 1.1 – 1.5 | 0 – 5 °C | < 30% | Trace water acts as a nucleophile, rapidly converting the imidate to a malonate diester[5][6]. |
Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. It includes physical and visual checkpoints to ensure the thermodynamic and chemical integrity of the reaction at every step.
Step 1: Apparatus Preparation & Environmental Control
-
Action: Flame-dry a multineck round-bottom flask equipped with a pressure-equalizing dropping funnel, an internal thermocouple, and an overhead mechanical stirrer. Purge with dry N₂ for 30 minutes.
-
Causality: The imidate product is exceptionally deliquescent. Eradicating surface-bound moisture prevents premature nucleophilic hydrolysis to dimethyl malonate[2][7].
Step 2: Reagent Loading & Temperature Equilibration
-
Action: Charge the flask with methyl cyanoacetate (1.0 eq) and anhydrous methanol (1.1 eq) dissolved in anhydrous CPME (5 volumes). Submerge the reactor in an ice-brine bath until the internal thermocouple reads -5 °C.
-
Causality: Utilizing a near-stoichiometric amount of methanol prevents the secondary nucleophilic addition that leads to orthoester formation[1][6].
Step 3: Acid Catalyst Addition (Critical Node)
-
Action: Slowly introduce 4N HCl in CPME (1.5 eq) dropwise.
-
Self-Validation Check: Monitor the internal thermocouple continuously. Dynamically adjust the dropping rate to ensure the internal temperature never exceeds 5 °C .
-
Causality: The protonation of the nitrile is highly exothermic. If the temperature crosses 5 °C, the target imidate salt will thermodynamically rearrange via Pinner cleavage into methyl malonamate and methyl chloride[1][2][5].
Step 4: Reaction Maturation
-
Action: Maintain stirring at 0–5 °C for 16–24 hours.
-
Self-Validation Check: Successful salt formation is confirmed by the steady precipitation of a dense, white crystalline solid. If the solution remains clear or turns deeply yellow, either water ingress or thermal degradation has occurred.
-
Causality: The low-temperature precipitation of the salt from the CPME anti-solvent drives the reaction forward via Le Chatelier's principle and physically sequesters the product from further unwanted side reactions.
Step 5: Isolation & Storage
-
Action: Isolate the product via rapid Schlenk filtration under a positive blanket of N₂. Wash the filter cake with cold, anhydrous CPME (-20 °C) and immediately transfer to a vacuum desiccator containing P₂O₅. Dry under high vacuum; do not apply heat.
-
Causality: Exposure to the ambient atmosphere during standard Büchner filtration will cause the crystals to rapidly melt and hydrolyze[5]. Cold washing removes residual HCl and unreacted nitrile, yielding the high-purity this compound.
References
1.[1] J&K Scientific. (2025). Pinner Reaction. Retrieved from 2.[2] Wikipedia. Pinner reaction. Retrieved from 3.[5] Benchchem. (2025). A Comparative Guide to Pinner Reaction Conditions for Imidate Synthesis. Retrieved from 4.[6] SynArchive. Pinner Reaction. Retrieved from 5.[3] Organic Chemistry Portal. Pinner Reaction. Retrieved from 6.[7] IRIS Università Ca' Foscari Venezia. (2013). Green Chemistry - Synthesis of Trimethyl-orthoesters through the Pinner Reaction. Retrieved from 7.[4] National Institutes of Health (PMC). A Lewis acid-promoted Pinner reaction. Retrieved from
Sources
"preventing N-alkylation by-products in imidate synthesis"
Topic: Preventing N-Alkylation By-products in Imidate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center for Imidate Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with N-alkylation by-products during imidate synthesis. As Senior Application Scientists, we understand that controlling reaction selectivity is paramount for achieving high yields and purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to help you diagnose and solve common issues related to N-alkylation in your experiments.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding N-alkylation during imidate synthesis:
Q1: What are the primary drivers of N-alkylation by-products in Pinner and related imidate syntheses?
A1: N-alkylation primarily occurs when the nitrogen atom of the nitrile or the resulting imidate acts as a nucleophile, attacking an electrophile. This is often exacerbated by:
-
Reaction Conditions: Elevated temperatures can provide the necessary activation energy for the N-alkylation pathway.[1]
-
Reagent Reactivity: The use of highly reactive alkylating agents can favor N-alkylation.
-
Basicity: In base-catalyzed methods, the choice of base can influence the nucleophilicity of the nitrogen atom.
-
Solvent Effects: The polarity of the solvent can affect the reactivity of the species in solution.
Q2: I'm observing a significant amount of a disubstituted amide by-product. Is this related to N-alkylation?
A2: Yes, this is a potential consequence. The initially formed N-alkylated imidate can undergo rearrangement, particularly under thermal conditions, to form a more stable N,N-disubstituted amide in what is known as an imidate-amide rearrangement.[2]
Q3: Can the choice of alcohol in the Pinner reaction influence the rate of N-alkylation?
A3: Absolutely. The reactivity of the alcohol is a critical factor. The Pinner reaction works best with primary and secondary alcohols.[3] Using a less reactive or sterically hindered alcohol might slow down the desired O-alkylation, potentially allowing more time for competing N-alkylation to occur if an alkylating agent is present.
Q4: Are there alternative methods to the Pinner reaction that are less prone to N-alkylation?
A4: Yes, several alternative methods can minimize N-alkylation:
-
Base-catalyzed addition of alcohols to nitriles: This method avoids strong acids and can be highly selective for O-alkylation, especially with electronegatively substituted nitriles.[3][4][5][6]
-
Chapman Rearrangement: This thermal rearrangement of aryl N-arylbenzimidates produces N,N-diaryl amides, which can be considered a specific type of N-acylated product.[1][7] This is a specialized method for a particular class of compounds.
Troubleshooting Guide: Suppressing N-Alkylation in Imidate Synthesis
This section provides a problem-oriented approach to troubleshooting N-alkylation.
Problem 1: Low Yield of Desired Imidate and Presence of N-Alkylated By-products
Underlying Cause: The rate of N-alkylation is competitive with or faster than the desired O-alkylation.
Solutions:
1. Modification of Reaction Conditions:
-
Temperature Control: Running the reaction at lower temperatures can significantly disfavor the N-alkylation pathway, which often has a higher activation energy. For the Pinner reaction, maintaining low temperatures is crucial to prevent the decomposition of the imidate salt into an amide and alkyl chloride.[1][8]
-
Choice of Acid/Base: In the Pinner reaction, the use of gaseous HCl is standard.[8] In base-catalyzed methods, a less-nucleophilic, sterically hindered base can minimize side reactions.
-
Solvent Selection: The choice of solvent can influence the reaction's outcome. Anhydrous, non-polar solvents are typically used for the Pinner reaction.[1]
2. Reagent Selection and Stoichiometry:
-
Alkylating Agent: If an external alkylating agent is used, employ a less reactive one.
-
Stoichiometry: Carefully control the stoichiometry. An excess of the alcohol in the Pinner reaction can lead to the formation of orthoesters.[8]
Experimental Protocol: Optimizing the Pinner Reaction to Minimize By-products
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a drying tube is charged with the nitrile (1.0 equiv) and anhydrous alcohol (1.2 equiv) in an anhydrous solvent like diethyl ether or dichloromethane.
-
Acid Addition: The solution is cooled to 0 °C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation.
-
Reaction: The reaction mixture is stirred at 0 °C and monitored by TLC or GC-MS. The flask should be sealed to maintain an anhydrous atmosphere.
-
Workup: Upon completion, the excess HCl and solvent are removed under reduced pressure. The resulting imidate hydrochloride salt (Pinner salt) is then carefully neutralized with a mild base (e.g., sodium bicarbonate) in a biphasic system to isolate the free imidate.
Table 1: Comparison of Reaction Parameters for Imidate Synthesis
| Parameter | Standard Pinner Conditions | Optimized Conditions for Reduced N-Alkylation |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |
| Acid | Gaseous HCl | Gaseous HCl (controlled addition) |
| Solvent | Excess Alcohol or Anhydrous Solvent | Anhydrous Diethyl Ether or Dichloromethane |
| Workup | Aqueous base | Mild, non-aqueous or biphasic workup |
3. Visualizing the Competing Pathways:
The following diagram illustrates the competition between the desired O-alkylation (Pinner reaction) and the potential for N-alkylation.
Caption: Competing O- and N-alkylation pathways in imidate synthesis.
Problem 2: Difficulty in Differentiating O- and N-Alkylated Products
Underlying Cause: The structural similarity between the desired O-alkylated imidate and the N-alkylated by-product can make characterization challenging.
Solution: Spectroscopic Analysis
A combination of NMR and IR spectroscopy is a powerful tool for distinguishing between O- and N-alkylated products.[9][10]
1. NMR Spectroscopy:
-
¹H NMR: The chemical shift of the protons on the carbon adjacent to the oxygen or nitrogen will be different. Protons on a carbon attached to oxygen are typically more deshielded (further downfield) than those on a carbon attached to nitrogen.
-
¹³C NMR: The carbon of the C=N bond in the imidate will have a characteristic chemical shift. More importantly, the carbon of the alkyl group attached to oxygen will be at a different chemical shift compared to when it is attached to nitrogen. For instance, the ¹³C chemical shift of a methylene carbon attached to oxygen in an O-alkylated product is typically in the range of 60-70 ppm, while for a methylene carbon attached to nitrogen in an N-alkylated amide, it appears around 35-45 ppm.[11][12][13]
-
2D NMR (HMBC, HSQC): Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful. A correlation between the protons of the alkyl group and the imine carbon (C=N) would strongly suggest O-alkylation. Conversely, a correlation to the carbonyl carbon in a rearranged amide would indicate N-alkylation.[9][10]
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Ethyl Acetimidate vs. N-Ethylacetamide
| Isomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| O-Ethyl Acetimidate | -O-CH₂ -CH₃ | ~3.9 - 4.2 | ~60 - 65 |
| -O-CH₂-CH₃ | ~1.2 - 1.4 | ~14 - 16 | |
| CH₃ -C=N | ~1.9 - 2.1 | ~15 - 20 | |
| CH₃-C =N | - | ~160 - 170 | |
| N-Ethylacetamide | -NH-CH₂ -CH₃ | ~3.1 - 3.4 | ~34 - 38 |
| -NH-CH₂-CH₃ | ~1.0 - 1.2 | ~14 - 16 | |
| CH₃ -C=O | ~1.9 - 2.1 | ~20 - 23 | |
| CH₃-C =O | - | ~170 - 175 |
Note: These are approximate ranges and can vary based on solvent and other structural features.
2. IR Spectroscopy:
-
O-Alkyl Imidate: The most characteristic absorption is the C=N stretch, which typically appears in the range of 1640-1690 cm⁻¹.
-
N-Alkyl Amide (by-product): A strong C=O (carbonyl) stretch will be present, usually in the range of 1630-1680 cm⁻¹. The presence of a strong peak in this region is a clear indicator of an amide by-product.[14]
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=N (Imine) | 1640 - 1690 | Medium to Strong |
| C=O (Amide) | 1630 - 1680 | Strong |
| C-O (Ether-like) | 1050 - 1250 | Strong |
| N-H (Secondary Amide) | 3200 - 3400 | Medium (often broad) |
Alternative Synthetic Routes to Avoid N-Alkylation
When the Pinner reaction consistently yields N-alkylated by-products, consider these alternative methods.
Base-Catalyzed Synthesis of Imidates
This method is particularly effective for nitriles with electron-withdrawing groups.[3][4][5][6]
Experimental Protocol:
-
Setup: A round-bottom flask is charged with the nitrile (1.0 equiv) and the alcohol (as solvent or in an inert solvent).
-
Base Addition: A catalytic amount of a strong base, such as sodium methoxide or sodium ethoxide (0.1 equiv), is added to the mixture.
-
Reaction: The reaction is stirred at room temperature or with gentle heating. The progress is monitored by TLC or GC-MS.
-
Workup: The reaction is quenched with a mild acid (e.g., acetic acid) to neutralize the base. The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography.
Chapman Rearrangement
This is a thermal intramolecular rearrangement of an aryl N-arylbenzimidate to an N,N-diaryl amide.[1][7]
Experimental Protocol:
-
Imidate Formation: The starting aryl N-arylbenzimidate is synthesized, often from the corresponding phenol and N-aryl imidoyl chloride.
-
Rearrangement: The imidate is heated in a high-boiling inert solvent (e.g., diphenyl ether) until the rearrangement is complete, as monitored by TLC.
-
Purification: The reaction mixture is cooled, and the product is isolated by crystallization or chromatography.
Workflow for Selecting a Synthetic Route:
Caption: Decision workflow for choosing an appropriate imidate synthesis method.
Mechanism Spotlight: Key Factors Influencing O- vs. N-Alkylation
The selectivity between O- and N-alkylation is a classic problem in organic chemistry governed by several factors:
-
Hard and Soft Acids and Bases (HSAB) Theory: The oxygen atom of an ambident nucleophile is a "harder" nucleophilic center, while the nitrogen is "softer". "Hard" alkylating agents (e.g., dimethyl sulfate, trialkyloxonium salts) tend to favor reaction at the hard oxygen center (O-alkylation). "Softer" alkylating agents (e.g., alkyl iodides) favor reaction at the soft nitrogen center (N-alkylation).
-
Steric Hindrance: Bulky substituents on the nitrile or the alcohol can sterically hinder the approach of the nucleophile, influencing the regioselectivity.
-
Electronic Effects: Electron-withdrawing groups on the nitrile increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, which can favor the base-catalyzed O-alkylation pathway.[8]
-
Solvent: Polar aprotic solvents can solvate the counter-ion of a base, leading to a more "naked" and reactive anion, which can influence selectivity. Polar protic solvents can hydrogen-bond with the nucleophile, affecting its reactivity.
-
Temperature: As mentioned, higher temperatures can favor the thermodynamically more stable N-alkylated product, either through direct N-alkylation or through rearrangement of the initially formed O-alkylated product.[2]
By carefully considering and controlling these factors, researchers can significantly improve the selectivity of their imidate syntheses and minimize the formation of unwanted N-alkylation by-products.
References
-
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry, 26(2), 412–418. [Link]
-
Organic Reactions. (n.d.). The Chapman Rearrangement. [Link]
-
Scilit. (n.d.). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. [Link]
-
Zhang, Y., et al. (2022). Facile one-pot synthesis of novel imidates as multifunctional organic fluorescent materials. Organic Chemistry Frontiers, 9(1), 107-114. [Link]
-
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. Semantic Scholar. [Link]
-
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry, 26(2), 412–418. [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663–4668. [Link]
-
Research and Reviews: Journal of Chemistry. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. [Link]
-
Epishina, M. A., et al. (2015). Efficient synthesis of tertiary acyclic amides by the Chapman rearrangement of aryl benzimidates in ionic liquids. Mendeleev Communications, 25(2), 119-120. [Link]
-
Zhang, X., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][9]naphthyrin-5(6H)-one. Tetrahedron Letters, 57(1), 109-112. [Link]
-
PubChem. (n.d.). N-Ethylacetamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
Royal Society of Chemistry. (2019). A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates. [Link]
-
Strakova, I., et al. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1745–1753. [Link]
-
CORA. (2020). or O‐alkylation of aromatic nitrogen heterocycles and N‐oxides using 1H–15N HMBC NMR spectroscopy. [Link]
-
ResearchGate. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. [Link]
-
ResearchGate. (2014). Scheme 4 Synthesis of imidate hydrochloride salts. [Link]
-
NIST. (n.d.). Acetamide, N-ethyl-. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). N-Acetyl-N-ethylacetamide. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Pinner reaction. [Link]
-
SpectraBase. (n.d.). N-ethylacetamide - Optional[13C NMR] - Chemical Shifts. [Link]
-
Research and Reviews: Journal of Chemistry. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. [Link]
-
Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]
-
Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]
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"improving the stability of Methyl 3-imino-3-methoxypropanoate hydrochloride solutions"
Welcome to the technical support center for Methyl 3-imino-3-methoxypropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and stability of this versatile reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot issues effectively and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common and immediate questions regarding the use of this compound solutions.
Q1: My freshly prepared aqueous solution of this compound has a low pH. Is this normal?
A1: Yes, this is entirely expected. As a hydrochloride salt, the compound will form a mildly acidic solution upon dissolution in water. The protonated imine group contributes to the overall acidity of the solution. The initial pH will depend on the concentration, but you can expect it to be in the acidic range.
Q2: I noticed a slight ammoniacal smell from my stock solution after a few hours at room temperature. What does this indicate?
A2: An ammonia-like smell is a primary indicator of hydrolysis. The imino ester functional group is susceptible to hydrolysis, which breaks it down into methyl 3-methoxypropanoate and ammonia.[1] This degradation pathway is accelerated by the presence of water and ambient temperatures.[1] To minimize this, it is crucial to prepare solutions fresh and store them at low temperatures.
Q3: My solution turned a pale yellow color overnight. Is it still usable?
A3: A color change, such as turning pale yellow, often suggests the formation of degradation products. While the specific chromophore might be a minor impurity, it indicates that the integrity of the solution has been compromised. For applications requiring high purity, such as in drug development or sensitive bioconjugation, it is strongly recommended to discard the solution and prepare a fresh batch.
Q4: Can I store my stock solution in a standard glass vial?
A4: While borosilicate glass is generally inert, for long-term storage or highly sensitive applications, it's important to consider the container closure. Ensure the vial has a tight-fitting cap, preferably with a PTFE liner, to minimize exposure to atmospheric moisture. For routine daily use, a well-sealed glass vial is acceptable, but always prioritize minimizing headspace and exposure to air.
Q5: Is it necessary to use anhydrous solvents for non-aqueous applications?
A5: Absolutely. The primary degradation pathway for this compound is hydrolysis.[1] Therefore, using anhydrous solvents is critical for maintaining its stability in non-aqueous solutions. Traces of water in solvents like DMSO or DMF can lead to gradual degradation. It is best practice to use freshly opened anhydrous solvents or those that have been properly dried and stored over molecular sieves.
Section 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve more complex issues encountered during experimentation.
Guide 2.1: Diagnosing and Mitigating Solution Instability
Instability in solutions of this compound almost always traces back to hydrolysis. This guide will help you identify the source and take corrective action.
Symptoms:
-
Drifting pH of the solution over time (typically becoming more basic).
-
Appearance of new peaks in HPLC analysis.
-
Reduced reactivity in subsequent experimental steps.
-
Noticeable change in color or odor.
Underlying Cause: Hydrolysis
The core issue is the reaction of the imino ester with water. Under acidic conditions, the imine nitrogen is protonated, making the imine carbon highly electrophilic and susceptible to nucleophilic attack by water.[2][3][4] This leads to the formation of a tetrahedral intermediate which then breaks down.[5]
Caption: Acid-catalyzed hydrolysis of the imino ester.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting solution instability.
Guide 2.2: Protocol for Preparing a Stabilized Stock Solution
For applications where immediate use is not practical, this protocol provides guidance on preparing and storing a stock solution with enhanced stability. The key is the choice of solvent and strict adherence to anhydrous and low-temperature conditions.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Vials with PTFE-lined screw caps
Step-by-Step Methodology:
-
Preparation: Dry the required vials and any necessary equipment in an oven at 120°C for at least 2 hours and cool in a desiccator under vacuum.
-
Inert Atmosphere: Place the vial on a balance in a glove box or use a Schlenk line to maintain an inert atmosphere.
-
Weighing: Quickly weigh the desired amount of this compound into the vial and seal it.
-
Solvent Addition: Using a syringe, add the required volume of anhydrous DMSO or DMF to the vial.
-
Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. Avoid vigorous shaking which can introduce atmospheric gases.
-
Storage: Purge the headspace of the vial with inert gas before tightly sealing. Wrap the cap with parafilm for extra security.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.[6][7] Store immediately at -20°C.[8]
Quality Control:
-
Initial Analysis: Before storing, it is advisable to take a small aliquot for a baseline analytical test, such as HPLC, to confirm the initial purity.[9]
-
Periodic Checks: For long-term storage, re-analyze the stock solution periodically to monitor for any degradation.
Section 3: Data Summary & Best Practices
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Aqueous Solutions | Non-Aqueous Solutions |
| Recommended Solvent | Buffered solutions (pH specific to application) | Anhydrous DMSO, Anhydrous DMF |
| Preparation | Prepare fresh immediately before use. | Use anhydrous grade solvents under inert gas. |
| Short-Term Storage ( < 8 hours) | 2-8°C | 2-8°C, sealed, inert atmosphere |
| Long-Term Storage ( > 8 hours) | Not Recommended | -20°C, sealed, inert atmosphere |
| Key Consideration | Highly susceptible to hydrolysis. | Exclude all sources of moisture. |
Best Practices for Handling and Storage:
-
Segregation: Store the solid compound and solutions away from strong acids, bases, and oxidizing agents.[6][10]
-
Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, at all times.[7]
-
Aliquotting: To avoid repeated freeze-thaw cycles and contamination of the main stock, prepare single-use aliquots.[8]
-
Inert Gas: The use of an inert gas like argon or nitrogen to blanket solutions can significantly extend their shelf life by displacing moisture and oxygen.
By understanding the chemical vulnerabilities of this compound and implementing these rigorous handling and storage protocols, you can ensure the reliability and reproducibility of your experimental results.
References
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
Oreate AI. (2026, January 21). Unraveling the Mechanism of Imine Hydrolysis: A Journey Through Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Retrieved from [Link]
-
PubMed. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]
-
IRIS. (2013, July 4). Green Chemistry. Retrieved from [Link]
-
Research and Reviews. (2017, October 29). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates | Request PDF. Retrieved from [Link]
-
Mastering Chemical Storage. (2025, September 22). Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]
-
ACS Publications. (2016, March 21). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate | The Journal of Organic Chemistry. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Lab Manager. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]
-
Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
PMC. (n.d.). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. Retrieved from [Link]
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- 10. ehs.ucr.edu [ehs.ucr.edu]
Validation & Comparative
Comparative Guide: Methyl 3-imino-3-methoxypropanoate Hydrochloride vs. Traditional Acylating Agents
In modern organic synthesis and drug development, the rational selection of acylating and amidinylating agents dictates the scalability, chemoselectivity, and overall success of a synthetic route. While classical acylating agents—such as acid chlorides, acid anhydrides, and carbodiimide coupling agents—dominate standard amide and ester bond formations[1], complex pharmaceutical intermediates often require bifunctional reagents capable of performing tandem reactions under mild conditions.
Methyl 3-imino-3-methoxypropanoate hydrochloride (MIMP·HCl) (CAS: 133871-48-4) represents a highly specialized class of Pinner reaction-derived imidates[2]. Acting predominantly as an amidinylating agent (and under specific hydrolytic/pyrolytic conditions, an acylating agent), it serves as an indispensable bifunctional C3 building block for synthesizing heterocycles like pyrimidines, triazines, and triazoles.
This guide systematically compares MIMP·HCl against conventional acylating agents, detailing the causality behind reagent selection, mechanistic pathways, and self-validating experimental workflows.
Mechanistic Profiling & Reagent Causality
The choice to deploy an imidate hydrochloride rather than a standard acid chloride is fundamentally driven by stereoelectronic control, pH-dependent reactivity, and functional group tolerance.
-
Traditional Acid Chlorides: Reagents like acetyl chloride and aroyl chlorides are intensely electrophilic. They rapidly undergo nucleophilic attack but generate stoichiometric amounts of corrosive HCl[1][3]. This necessitates the addition of base scavengers (e.g., pyridine, triethylamine) which can induce racemization in chiral substrates or unwanted elimination reactions.
-
Imidate Hydrochlorides (MIMP·HCl): MIMP·HCl avoids harsh exotherms. Nucleophilic attack by a primary amine forms a highly structured, pH-dependent tetrahedral intermediate [4]. Under stereoelectronic control, the breakdown of this intermediate dictates the reaction pathway:
Crucially, MIMP·HCl retains a protected methyl ester terminus (
Pathway Visualization
Caption: Mechanistic pathway of MIMP·HCl showing pH-dependent breakdown of the tetrahedral intermediate.
Quantitative Performance Matrix
A rational synthesis relies on data. Table 1 aggregates quantitative performance metrics and operational parameters comparing MIMP·HCl to standard organic acylating platforms based on established kinetic and synthetic studies[1][2][3].
Table 1: Comparative Reactivity & Performance of Acylating/Amidinylating Agents
| Parameter | Methyl 3-imino-3-methoxypropanoate (MIMP·HCl) | Acid Chlorides (e.g., Acetyl Chloride) | Acid Anhydrides (e.g., Acetic Anhydride) | Coupling Agents (e.g., HATU / EDC) |
| Typical Substrate | Primary/Secondary Amines, Hydrazines | Alcohols, Amines, Phenols | Alcohols, Amines | Carboxylic Acids + Amines |
| Reaction Temps | 0 °C to Ambient (25 °C) | -20 °C to Ambient | 30 °C to 60 °C[1] | Ambient (20–25 °C) |
| Chemoselectivity | High: Strongly favors N- over O-nucleophiles. | Low: Acylates both OH and NH2 groups competitively. | Moderate: Often requires Lewis acid catalysis (e.g., ZnCl₂)[1]. | High: Directed strictly by pre-activation of acids. |
| Typical Yields | 80–95% (Amidinylation/Cyclization) | 90–98% (Amidation/Esterification) | >95% (Extended times up to 7 h)[1] | 85–99% (Peptide coupling) |
| Primary Byproduct | Methanol, HCl (buffered) | HCl gas / Chloride salts | Carboxylic Acid (Atom economy poor) | Urea derivatives (often difficult to remove) |
| Strategic Advantage | Retains a reactive ester for tandem C-N ring closure (Heterocycles). | Rapid, inexpensive, highly scalable capping. | Milder than chlorides, good for sensitive OH groups. | Excellent for stereoretention in chiral peptides. |
Systematic Decision Framework
Selecting the optimal reagent requires evaluating the functional complexity of the pharmaceutical target.
Caption: Systematic workflow for selecting the optimal acylating agent based on target complexity.
Self-Validating Experimental Protocols
To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must include built-in visual and chemical verifications so the scientist knows the reaction is succeeding before committing to NMR or LC-MS analysis.
Protocol A: Classic N-Acylation using Acid Chloride (Baseline)
Objective: Rapid capping of a robust primary amine.
-
Preparation: Dissolve the primary amine (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add Triethylamine (TEA) or Pyridine (1.5 eq) as an HCl scavenger.
-
Reagent Addition: Cool the flask to 0 °C. Add Acetyl Chloride (1.1 eq) dropwise over 15 minutes.
-
Self-Validation Check: Immediate formation of dense white fumes in the headspace, followed by the rapid precipitation of triethylammonium chloride salts, confirms high electrophilic reactivity[1].
-
-
Propagation: Allow the mixture to warm to ambient temperature and stir for 0.3–2 hours.
-
Quench & Workup: Quench with saturated aqueous
. The organic layer is washed with 1M HCl to remove residual base, verifying purity prior to solvent evaporation.
Protocol B: Chemoselective Amidinylation/Heterocycle Extension using MIMP·HCl
Objective: Insertion of the 3-imino-3-methoxypropanoate linker to an amine for downstream cyclization.
-
Preparation: Suspend MIMP·HCl (1.1 eq) in anhydrous Methanol. Note: Using alcohol solvents stabilizes the imidate function via common-ion effects, preventing premature hydrolysis[2][4].
-
Base Activation: Add Sodium Acetate (NaOAc) (1.1 eq) or mild organic base to liberate the free imidate.
-
Self-Validation Check: The crystalline suspension of MIMP·HCl will rapidly dissolve into a clear solution, while fine NaCl/hydrochloride salts may begin to precipitate.
-
-
Nucleophile Addition: Add the target amine or hydrazine (1.0 eq). Stir at room temperature for 4–12 hours.
-
Monitoring & Isolation:
-
Self-Validation Check: Monitor via TLC. Unlike acyl chlorides, no violent exotherm occurs. The displacement of methanol drives the reaction forward. A positive Ninhydrin test on the baseline indicates unreacted starting amine; its disappearance validates complete conversion.
-
-
Downstream Application (Optional Cyclization): Heating the resulting amidine intermediate in the presence of a secondary nucleophile will trigger cyclization utilizing the terminal methyl ester (e.g., forming a pyrimidinone ring).
Conclusion
While acid chlorides and coupling agents serve perfectly for terminal amidation and esterification[1][3], they fall short when multi-functional linkage is required. MIMP·HCl transcends basic acylation. By leveraging the specific stereoelectronic breakdown of its tetrahedral intermediate[4], it affords exceptional chemoselectivity. Furthermore, retaining a reactive aliphatic ester tail transforms what would be a simple coupling step into a gateway for advanced heterocyclic ring construction.
Comprehensive References
1. An Overview of Some Imidates Derivatives with Anti-microbial Activity | Open Access Journals - Research and Reviews. Research and Reviews. Available at: 2.[1] Comparative study of acylating agents for specific organic transformations. Benchchem. Available at: 3.[3] Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. PMC / NIH. Available at: 4.[2] A Lewis acid-promoted Pinner reaction. PMC / NIH. Available at: 5.[4] The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. ResearchGate. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Imidate Synthesis: Yields, Mechanisms, and Modern Methods
For the modern researcher, scientist, and drug development professional, the synthesis of imidates represents a critical step in the creation of a diverse array of bioactive molecules and complex chemical architectures. The choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides an in-depth, objective comparison of the most common and emerging methods for imidate synthesis, supported by experimental data and mechanistic insights to inform your selection of the optimal methodology.
Introduction: The Versatile Imidate Functional Group
Imidates, also known as imino ethers, are a class of organic compounds characterized by the R-C(=NR')OR'' functional group. Their unique electronic nature, possessing both nucleophilic and electrophilic character, makes them highly versatile intermediates in organic synthesis. They serve as key precursors to a variety of important functionalities, including amidines, esters, and orthoesters, and are integral building blocks in the synthesis of numerous nitrogen-containing heterocycles.[1]
This guide will dissect and compare the following key methods for imidate synthesis:
-
The Classical Pinner Reaction: The traditional acid-catalyzed route from nitriles and alcohols.
-
Base-Catalyzed Synthesis: An alternative approach for specific substrate classes.
-
Lewis Acid-Promoted Pinner Reaction: A modern variation offering milder reaction conditions.
-
Synthesis from Amides: A direct route via O-alkylation.
-
Synthesis from Orthoesters: A method involving the condensation with amines.
The Pinner Reaction: The Cornerstone of Imidate Synthesis
First described by Adolf Pinner in 1877, the Pinner reaction remains a fundamental and widely utilized method for the synthesis of imidates.[2] The reaction involves the acid-catalyzed addition of an alcohol to a nitrile, typically using anhydrous hydrogen chloride (HCl) gas.[3]
Mechanism and Rationale
The mechanism of the Pinner reaction hinges on the activation of the nitrile by a strong acid. Protonation of the nitrile nitrogen significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting protonated imidate is then deprotonated to yield the imidate, which is typically isolated as its hydrochloride salt (a "Pinner salt").[4]
Caption: Key steps in the Pinner reaction mechanism.
Experimental Considerations and Yield Optimization
The success of the Pinner reaction is highly dependent on stringent anhydrous conditions, as the presence of water will lead to the hydrolysis of the imidate salt to the corresponding ester.[2] The reaction is also typically performed at low temperatures (0-5 °C) to prevent the thermodynamically unstable Pinner salt from rearranging to an N-alkyl amide.[5]
Modern variations of the Pinner reaction have sought to address the practical challenges of using gaseous HCl. For instance, solutions of HCl in anhydrous solvents like dioxane or diethyl ether are commonly employed.[5]
Alternative Pathways to Imidates: A Comparative Analysis
While the Pinner reaction is a workhorse in organic synthesis, several alternative methods have been developed to address its limitations, such as the harsh acidic conditions and the need for strictly anhydrous environments.
Base-Catalyzed Synthesis from Nitriles
The reaction of nitriles with alcohols can also be achieved under basic conditions, a method often referred to as the Nef synthesis or the Marshall and Acree synthesis. This approach is particularly effective for electron-poor nitriles, where the nitrile carbon is more electrophilic and susceptible to attack by an alkoxide.[6]
Causality: The electron-withdrawing groups on the nitrile enhance the electrophilicity of the carbon atom, facilitating the attack of the less nucleophilic alkoxide base. Conversely, electron-rich nitriles are less reactive under these conditions and often provide better yields via the acid-catalyzed Pinner reaction where protonation activates the nitrile.[6]
However, a significant drawback of the base-catalyzed method is that the reaction is often an equilibrium process, which can lead to lower yields compared to the Pinner reaction.[7]
Lewis Acid-Promoted Pinner Reaction
A significant advancement in imidate synthesis has been the development of Lewis acid-promoted variations of the Pinner reaction. These methods offer the advantage of milder reaction conditions and avoid the use of highly corrosive gaseous HCl.
A variety of Lewis acids have been shown to be effective, including trimethylsilyl triflate (TMSOTf), hafnium(IV) triflate (Hf(OTf)₄), and others.[8] The Lewis acid activates the nitrile by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the carbon atom for attack by the alcohol.
Caption: General workflow for Lewis acid-promoted imidate synthesis.
Synthesis from Amides via O-Alkylation
A direct and often high-yielding method for the synthesis of imidates is the O-alkylation of amides.[9] This approach avoids the use of nitriles altogether. The key challenge in this method is to achieve selective O-alkylation over the thermodynamically favored N-alkylation.
Powerful and hard alkylating agents, such as Meerwein's salt (triethyloxonium tetrafluoroborate) or dimethyl sulfate, are typically employed to favor the kinetically controlled O-alkylation.[1][2] The reaction is often carried out in the presence of a non-nucleophilic base.
A reliable protocol for the regioselective O-alkylation of amides using Meerwein's reagent in the presence of trifluoroacetic acid (TFA) has been reported, demonstrating broad substrate scope and high efficiency.[1]
Synthesis from Orthoesters and Amines
The reaction of orthoesters with primary amines provides another route to N-substituted imidates. This condensation reaction is typically catalyzed by an acid.[9] This method is particularly useful for the synthesis of N-aryl imidates.
Yield Comparison of Imidate Synthesis Methods
The following table provides a comparative summary of reported yields for different imidate synthesis methods across a selection of substrates. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, scales, and reporting standards in the literature.
| Starting Material (Nitrile/Amide) | Alcohol/Amine | Method | Catalyst/Reagent | Yield (%) | Reference |
| Benzonitrile | Methanol | Pinner Reaction | Gaseous HCl | >90% (as salt) | [4] |
| Acetonitrile | Ethanol | Pinner Reaction | Gaseous HCl | High (not specified) | |
| 4-Chlorobenzonitrile | Methanol | Base-Catalyzed | NaOMe | Moderate (equilibrium) | |
| Acetonitrile | 3-Phenyl-1-propanol | Lewis Acid Pinner | Hf(OTf)₄ (2 equiv) | 72% | [8] |
| Acetonitrile | 3-Phenyl-1-propanol | Lewis Acid Pinner | TMSOTf (2 equiv) | 83% | [8] |
| Benzamide | Ethanol | O-Alkylation | Et₃O⁺BF₄⁻ / TFA | High (not specified) | [1] |
| N-Methylbenzamide | Ethanol | O-Alkylation | Et₃O⁺BF₄⁻ / TFA | High (not specified) | [1] |
| Aniline | Triethyl Orthoformate | Condensation | Acetic Acid | High (not specified) | [9] |
Experimental Protocols
Protocol 1: Classical Pinner Reaction for the Synthesis of Ethyl Benzimidate Hydrochloride
Materials:
-
Benzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
Procedure:
-
A solution of benzonitrile (1 equivalent) in anhydrous diethyl ether is cooled to 0 °C in an ice bath.
-
Anhydrous ethanol (1.1 equivalents) is added to the solution.
-
Dry hydrogen chloride gas is bubbled through the solution for 1-2 hours while maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to stand at 0 °C overnight, during which time a white precipitate of ethyl benzimidate hydrochloride forms.
-
The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
Protocol 2: Lewis Acid-Promoted Synthesis of an Imidate
Materials:
-
Nitrile (e.g., Acetonitrile)
-
Alcohol (e.g., 3-Phenyl-1-propanol)
-
Trimethylsilyl triflate (TMSOTf)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of the alcohol (1 equivalent) in anhydrous dichloromethane is added the nitrile (used as solvent or in excess).
-
Trimethylsilyl triflate (2 equivalents) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for the time determined by TLC analysis.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate method for imidate synthesis is a multifactorial decision that depends on the substrate's electronic and steric properties, the desired scale of the reaction, and the available laboratory infrastructure.
-
The Pinner reaction remains a robust and high-yielding method, particularly for electron-rich nitriles, but requires careful handling of anhydrous HCl and low temperatures.
-
Base-catalyzed methods offer a viable alternative for electron-poor nitriles, though yields can be limited by equilibrium.
-
Lewis acid-promoted reactions represent a significant advancement, providing milder conditions and avoiding the use of gaseous HCl, making them an attractive modern alternative.
-
Synthesis from amides via O-alkylation is a direct and efficient route, especially when using potent alkylating agents like Meerwein's salt.
-
Synthesis from orthoesters is a valuable method for preparing N-substituted imidates.
By understanding the mechanistic nuances and experimental parameters of each method, researchers can make an informed decision to select the most effective and efficient route for their specific synthetic target, ultimately accelerating their research and development endeavors.
References
-
Chaidali, A. G., & Lykakis, I. N. (2025). Synthetic Routes to Imidates and Their Applications in Organic Transformation: Recent Progress. Request PDF. [Link]
-
Boukthir, M., & Chabchouba, F. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry. [Link]
-
Popov, K., & Somfai, P. (2016). Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. Lund University Research Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Imidate synthesis. [Link]
-
JETIR. (n.d.). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. [Link]
-
SynArchive. (n.d.). Pinner Reaction. [Link]
-
Wikipedia contributors. (n.d.). Pinner reaction. [Link]
-
Scribd. (n.d.). Chemistry and Synthesis of Imidates. [Link]
-
Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1639–1645. [Link]
-
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry, 26(2), 412–418. [Link]
-
ResearchGate. (n.d.). The comparison of synthesis methods from nitriles to amides. [Link]
-
RSC Publishing. (n.d.). A general and direct synthesis of imidazolium ionic liquids using orthoesters. [Link]
-
Wikipedia. (n.d.). Pinner reaction. [Link]
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- 3. jk-sci.com [jk-sci.com]
- 4. A general and direct synthesis of imidazolium ionic liquids using orthoesters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jetir.org [jetir.org]
- 6. oatext.com [oatext.com]
- 7. How to Increase Amide Synthesis Yield via Catalytic Innovations [eureka.patsnap.com]
- 8. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
Comprehensive Spectroscopic Comparison of Imidate Derivatives: A Guide for Advanced Structural Elucidation
As drug development pipelines and complex bioconjugation strategies evolve, the precise characterization of intermediate chemical architectures becomes critical. Imidate derivatives (imidic acid esters) represent a unique class of highly reactive intermediates characterized by a versatile
Unlike the relatively static conformational profile of traditional amides, imidates exist in a delicate structural balance. Linear imidates are prone to
Structural Dynamics and the E/Z Isomerization Paradigm
The fundamental spectroscopic differentiator between linear (acyclic) imidates and their cyclic counterparts (e.g., oxazolines) is conformational freedom.
In linear imidates, the steric bulk of the
Conversely, cyclic imidates mechanically restrict the spatial arrangement of the nitrogen and oxygen atoms. This physical constraint eliminates the possibility of
Mechanistic divergence between linear and cyclic imidates dictating isomeric behavior.
Comparative Spectroscopic Profiling
To build a robust analytical profile, we must employ orthogonal spectroscopic techniques. Below is an objective comparison of how different imidate classes respond to standard analytical modalities.
Nuclear Magnetic Resonance (NMR)
In
Vibrational Spectroscopy (FTIR)
The defining infrared signature of an imidate is the
Mass Spectrometry (MS)
While the
Quantitative Spectroscopic Signatures
The following table synthesizes the distinct spectroscopic benchmarks used to characterize and compare various classes of imidates.
| Imidate Class | Isomeric State | Diagnostic IR Stretch ( | MS Fragmentation Differentiator | |
| Linear | Stable | 1645 – 1670[5] | Split | Isomer-specific fragment abundance[2] |
| Cyclic (Oxazoline) | Locked (Single state) | 1630 – 1650 | Sharp, solitary resonance sets | Uniform fragmentation |
| Predominantly | 1660 – 1675[4] | Conjugation shields aryl protons | Heavy molecular ion stability | |
| Imidate Salts | Protonated | 1670 – 1690 | Extreme downfield shift due to | Easily loses |
Self-Validating Experimental Protocols
A critical aspect of analyzing imidates is their susceptibility to base- or acid-catalyzed hydrolysis, which cleaves the hemiorthoamide intermediate into esters, amides, and amines[6]. To ensure data integrity, every protocol must include an internal validation loop.
Protocol 1: High-Temperature VT-NMR for Dynamic E/Z Ratio Determination
Objective: To confirm the presence of linear imidate isomers and calculate the activation energy (
-
Anhydrous Sample Preparation: Working inside an argon-filled glovebox, dissolve 15 mg of the crude imidate in 0.6 mL of strictly anhydrous, acid-free
or . Causality: Traces of water or acid will instantaneously hydrolyze the imidate to an ester, corrupting the measurement[6]. -
Ambient Acquisition (298 K): Acquire a standard
NMR spectrum. Integrate the split -alkyl peaks to determine the baseline thermodynamic ratio. -
Self-Validation Check: Inspect the spectrum for an aldehyde/formyl proton (~
8.0) or broad primary amine signals. Their presence indicates hydrolysis. If absent, proceed to thermal analysis. -
Thermal Coalescence (360 K – 420 K): Gradually heat the NMR probe in 10 K increments. Observe the line broadening and eventual coalescence of the
and signals (typically between 90°C and 150°C)[2]. -
Kinetic Calculation: Use the coalescence temperature (
) to calculate the activation energy of isomerization, proving the linear nature of the synthesized imidate.
Workflow for self-validating VT-NMR analysis of linear imidate isomerization kinetics.
Protocol 2: Dry ATR-FTIR Connectivity Assessment
Objective: To rapidly identify the structural connectivity of an imidate directly from an evaporation residue while avoiding moisture uptake.
-
Background Calibration: Purge the Attenuated Total Reflectance (ATR) FTIR chamber with dry
gas for 5 minutes. Collect a background spectrum. -
Rapid Deposition: Deposit 2 mg of the neat imidate onto the diamond crystal. Immediately apply the pressure anvil.
-
Spectral Acquisition: Scan from 4000 to 400
at a resolution of 4 . -
Self-Validating Triage:
-
Target Confirmation: Locate the sharp
peak between 1640 and 1675 [3][4]. -
Degradation Exclusion: Ensure total absence of a strong ester carbonyl stretch (
) or an amide carbonyl stretch ( ). If either carbonyl band is present alongside the stretch, the sample has partially hydrolyzed and the batch must be recrystallized under anhydrous conditions[6].
-
References
-
Mizrahi, V., Hendrickse, T., & Modro, T. A. "Alkylation of ambident ions derived from phosphoric-carboxylic imides." Canadian Journal of Chemistry, 1983. 2
-
MDPI. "Synthesis of N-7-Substituted Purines from Imidazole Precursors." Molecules. 3
-
Fernández, I., et al. "Chromium Imidate Complexes from the Metathesis-Like Reaction of Phosphinimines and Chromium(0) Fischer Carbene Complexes." ACS Organometallics, 2004. 5
-
ACS Publications. "Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride." The Journal of Organic Chemistry, 2022. 1
-
Deslongchamps, P., et al. "The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate." Canadian Journal of Chemistry. 6
-
Taylor & Francis. "A Convenient Synthesis of 1,2,4-Triazolo-1,3,5-triazin-4-ones and 1,2,4-Triazolo-1,3,5-triazin-4-thiones." Synthetic Communications, 2007. 4
Sources
Navigating Heterocyclic Synthesis: A Comparative Guide to Alternatives for Methyl 3-imino-3-methoxypropanoate hydrochloride
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the successful synthesis of target molecules. While a diverse array of building blocks is available, specific reactive intermediates like Methyl 3-imino-3-methoxypropanoate hydrochloride may not be readily accessible. This guide provides a comprehensive comparison of alternative reagents that can achieve similar synthetic outcomes, focusing on the construction of key heterocyclic scaffolds and the introduction of the guanidinium group.
Based on its iminoester functionality, this compound is predicted to be a versatile reagent for two primary applications: the synthesis of substituted pyrimidines and the guanidinylation of amines. This guide will explore robust and well-documented alternatives for both of these critical transformations, providing experimental data and detailed protocols to inform your synthetic strategy.
Part 1: Alternatives in Pyrimidine Synthesis
The pyrimidine core is a ubiquitous scaffold in a vast number of biologically active compounds.[1][2] The classical and most versatile approach to pyrimidine synthesis involves the condensation of a three-carbon component with a reagent containing an N-C-N fragment, such as guanidine. While this compound could theoretically serve as the three-carbon electrophilic component, several other classes of reagents are more established and readily available.
β-Enamino Esters and Enaminones: Versatile Precursors
β-Enamino esters and their ketone analogues, β-enaminones, are highly valuable intermediates in heterocyclic synthesis.[3][4][5] They serve as stable and versatile synthons that can react with guanidine or other amidines to form substituted pyrimidines.
Reaction Principle: The reaction proceeds via a condensation-cyclization sequence. The enamine provides the C-C-C backbone, and the guanidine provides the N-C-N fragment to form the pyrimidine ring.
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
"comparative study of imidates in peptide coupling efficiency"
Here is a comprehensive, objective comparison guide evaluating the role and efficiency of imidates in peptide chemistry, designed for researchers and drug development professionals.
Executive Summary
In modern peptide synthesis and bioconjugation, the term "imidate" refers to a class of highly electrophilic compounds containing a carbon-nitrogen double bond (–C(=NR)–OR'). While rarely discussed as a monolith, imidate motifs are the thermodynamic drivers behind three foundational pillars of peptide chemistry:
-
Acyl Imidates (
-Acylisoureas): The transient, highly reactive intermediates generated by standard carbodiimide coupling reagents[1]. -
Trichloroacetimidates (TCAs): Powerful anchoring agents utilized in Solid-Phase Peptide Synthesis (SPPS) to load sterically hindered residues or C-terminal amino alcohols[2].
-
Imidoesters: Water-soluble crosslinking reagents that mediate peptide bioconjugation by forming charge-preserving amidine bonds[3].
As a Senior Application Scientist, my goal in this guide is to move beyond standard protocols and elucidate the causality behind these imidate-driven mechanisms. By understanding the kinetics and degradation pathways of these reagents, scientists can optimize coupling efficiencies, eliminate racemization, and preserve higher-order protein structures.
The Acyl Imidate Intermediate: Managing Carbodiimide Reactivity
The most ubiquitous use of the imidate structure in peptide chemistry occurs in situ during standard amide bond formation. When a carboxylic acid reacts with a carbodiimide (such as DIC, EDC, or DCC), it generates an
The Kinetic Dilemma
The highly electron-deficient carbon of the acyl imidate allows for rapid nucleophilic attack by the incoming primary amine. However, if the target amine is sterically hindered, the acyl imidate becomes susceptible to two catastrophic side reactions[4]:
-
Acyl Shift: The molecule rearranges into a thermodynamically stable, chemically inert
-acylurea, permanently dead-ending the coupling cycle. -
Oxazolone (Azlactone) Formation: Intramolecular attack by the neighboring amide carbonyl yields an oxazolone ring. Base-catalyzed enolization of this ring leads to rapid racemization (epimerization) of the amino acid[4].
To circumvent these pathways, scientists trap the transient acyl imidate using auxiliary nucleophiles (such as HOBt or HOAt) to form an active ester . The active ester is less electrophilic than the imidate but entirely immune to the
Reaction pathways of the O-acylisourea (acyl imidate) intermediate in peptide synthesis.
Table 1: Coupling Efficiency – Acyl Imidates vs. Active Esters
| Activation Method | Primary Intermediate | Reaction Speed | Racemization Risk | Byproduct Management |
| Carbodiimide Alone (DIC) | Acyl Imidate | Fast | High (Oxazolone risk) | Dialkylurea (Requires extensive washing) |
| Carbodiimide + Additive (DIC/HOBt) | Active Ester (OBt) | Moderate | Very Low | Dialkylurea + HOBt (Soluble in DMF) |
| Aminium/Uronium Salt (HATU) | Active Ester (OAt) | Very Fast | Extremely Low | Water-soluble byproducts[4] |
Trichloroacetimidates: Overcoming SPPS Anchoring Bottlenecks
While standard peptide acids are easily anchored to resins, synthesizing peptides with C-terminal modifications—such as the amino-alcohol terminus found in the blockbuster drug Octreotide—poses a significant challenge[2]. Standard esterification coupling of these alcohols to a resin yields abysmal loading capacities.
Here, Trichloroacetimidate (TCA)-activated resins offer a superior alternative. By reacting Wang resin with trichloroacetonitrile, the resin is functionalized with a TCA group. Under mild Lewis acid catalysis (e.g.,
Solid-Phase Peptide Synthesis workflow utilizing trichloroacetimidate-activated resins.
Imidoesters in Bioconjugation: Preserving Peptide Charge
Once a peptide is synthesized, it frequently requires crosslinking to carrier proteins (e.g., for immunogen creation) or fluorophores. The industry standard utilizes
Imidoester crosslinkers (such as Dimethyl adipimidate, DMA) solve this structural crisis. Imidates react specifically with primary amines at pH 8.0–10.0 to form an amidine bond [6]. Because amidines have a
Table 2: Peptide Conjugation – Imidoesters vs. NHS Esters
| Chemical Property | Imidoester (e.g., DMA) | NHS Ester |
| Target Functional Group | Primary Amines | Primary Amines |
| Resulting Covalent Bond | Amidine | Amide |
| Charge Retention (Physiological pH) | Yes (Positive charge retained) | No (Charge neutralized) |
| Optimal Reaction pH | 8.0 – 10.0 | 7.0 – 9.0 |
| Hydrolysis Half-Life (Aqueous) | ~10 to 15 minutes (rapid)[6] | Hours (highly stable) |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol provided below includes an integrated self-validation step to objectively confirm reaction success before proceeding to the next synthetic phase.
Protocol A: Optimized Carbodiimide/Active Ester Peptide Coupling
Objective: Minimize acyl imidate lifetime to prevent racemization during SPPS.
-
Preparation: Dissolve Fmoc-Amino Acid (4 eq) and HOBt (4 eq) in anhydrous DMF.
-
Activation: Add DIC (4 eq) to the mixture. Stir for exactly 3 minutes . Causality: This specific pre-activation window guarantees the transient acyl imidate fully converts to the stable OBt active ester before introduction to the resin.
-
Coupling: Add the activated mixture to the deprotected resin. Agitate for 45 minutes at room temperature.
-
Self-Validation System: Perform a Kaiser Test . A yellow/colorless resin bead indicates >99.5% amine consumption (successful coupling). A blue bead indicates residual free amines, dictating a mandatory recoupling step before Fmoc deprotection.
Protocol B: Trichloroacetimidate Resin Loading for Amino Alcohols
Objective: High-capacity loading of sterically hindered C-terminal alcohols.
-
Resin Activation: Suspend Wang resin in dry DCM. Add trichloroacetonitrile (10 eq) and DBU (0.5 eq). Agitate for 2 hours at RT to form the TCA-activated resin[2]. Wash extensively with DCM.
-
Alkylation: Dissolve Fmoc-amino alcohol (3 eq) in dry THF. Add to the TCA-resin, followed by catalytic
(0.5 eq)[7]. Agitate for 1 hour. -
Self-Validation System: Accurately weigh 5 mg of the dried, loaded resin. Treat with 20% piperidine in DMF to cleave the Fmoc group, and quantify the resulting fulvene adduct via UV-Vis spectroscopy at 301 nm. This provides an absolute, calculated loading value (mmol/g)[2].
Protocol C: Charge-Preserving Imidoester Crosslinking
Objective: Conjugate a lysine-containing peptide without altering its solubility.
-
Buffer Exchange: Dissolve the peptide in 0.1 M Sodium Borate buffer, pH 8.5. Causality: A pH > 8.0 is required to deprotonate the target amine, but pH > 10.0 must be avoided as the formed amidine bond becomes unstable[6].
-
Crosslinking: Immediately before use, dissolve Dimethyl adipimidate (DMA) in the same buffer. Add a 10-fold molar excess of DMA to the peptide solution. Incubate for 30 minutes at RT.
-
Quenching: Add 1M Tris-HCl (pH 7.5) to quench any unreacted imidoester.
-
Self-Validation System: Analyze the conjugate via analytical Isoelectric Focusing (IEF) gel or capillary electrophoresis. Successful imidoester coupling is validated by an increase in molecular weight (via subsequent MS/SDS-PAGE) without a shift in the peptide's isoelectric point (pI)[3].
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from: [Link]
-
Yan, L. Z., & Mayer, J. P. (2003). Use of Trichloroacetimidate Linker in Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 68(3), 1161-1162. ACS Publications. Retrieved from: [Link]
-
Yan, L. Z., & Mayer, J. P. (2003). Use of trichloroacetimidate linker in solid-phase Peptide synthesis. PubMed. Retrieved from: [Link]
- US Patent US20040039161A1. Use of trichloroacetimidate linker for peptide synthesis. Google Patents.
-
Zhang, H., et al. (2020). Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications. Chemical Reviews / PMC. Retrieved from: [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Use of trichloroacetimidate linker in solid-phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. US20040039161A1 - Use of trichloroacetimidate linker for peptide synthesis - Google Patents [patents.google.com]
"validation of analytical methods for Methyl 3-imino-3-methoxypropanoate hydrochloride"
Executive Summary
Methyl 3-imino-3-methoxypropanoate hydrochloride (CAS: 133871-48-4) is a highly reactive Pinner salt (imidate hydrochloride) utilized as a bifunctional building block in advanced organic and pharmaceutical synthesis. Validating an analytical method for this compound presents a triad of distinct challenges: extreme polarity, a lack of conjugated chromophores for UV detection, and notorious thermodynamic instability in the presence of moisture.
This guide provides an objective comparison of analytical modalities—evaluating traditional Reversed-Phase HPLC-UV against Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) and Quantitative Nuclear Magnetic Resonance (qNMR). By dissecting the causality behind analytical failures, we provide field-proven, self-validating protocols designed to ensure absolute scientific integrity during quality control and stability indicating assays.
The Analytical Challenge: Understanding Pinner Salt Instability
To design a robust analytical method, one must first understand the molecular vulnerabilities of the analyte. This compound is synthesized via the Pinner reaction—the acid-catalyzed addition of methanol to methyl cyanoacetate.
While highly useful in synthesis, imidate hydrochlorides are thermodynamically unstable. In the presence of aqueous media (such as standard HPLC mobile phases) or ambient humidity, the imine carbon undergoes rapid nucleophilic attack by water. This forms an unstable tetrahedral intermediate that quickly collapses, expelling ammonia (as ammonium chloride) and yielding the ester counterpart—in this case, dimethyl malonate .
Hydrolytic degradation of the imidate hydrochloride to dimethyl malonate.
If an analytical method does not account for this pathway, the reported purity will artificially decrease over the course of a sample sequence, leading to out-of-specification (OOS) investigations caused by the methodology rather than the batch quality.
Comparative Evaluation of Analytical Modalities
A standard C18 Reversed-Phase approach fails on two fronts: the highly polar salt elutes in the void volume, and the necessary aqueous mobile phase induces on-column hydrolysis. To circumvent this, we compare three approaches.
Table 1: Method Performance & Suitability Comparison
| Analytical Parameter | RP-HPLC-UV (Standard) | HILIC-CAD (Recommended) | 1H qNMR (Orthogonal) |
| Retention Mechanism | Hydrophobic (Poor for salts) | Hydrophilic / Ion-exchange | N/A (No separation needed) |
| Sensitivity (LOD) | ~5.0 µg/mL (Weak UV cut-off) | ~0.1 µg/mL (Universal mass response) | ~50 µg/mL (Requires high conc.) |
| Sample Stability Risk | Critical (Aqueous mobile phase) | Low (High organic phase) | Zero (If anhydrous solvent used) |
| Resolution from Impurities | Co-elution common at void | Excellent ( | Excellent (Distinct signal shifts) |
| Primary Utility | Not recommended | Trace impurity profiling & purity | Absolute mass fraction assay |
Deep Dive 1: HILIC-CAD Workflow (Chromatographic Approach)
The Causality of the Method Design
-
Why HILIC? Hydrophilic Interaction Liquid Chromatography utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine). The highly organic mobile phase (typically >80% Acetonitrile) provides superior retention for the cationic Pinner salt while minimizing the water content that drives on-column hydrolysis.
-
Why CAD? Methyl 3-imino-3-methoxypropanoate lacks a conjugated
-system. UV detection at 210 nm is highly susceptible to baseline noise from mobile phase gradients. Charged Aerosol Detection (CAD) provides a universal, mass-proportional response that is independent of the molecule's optical properties. -
Autosampler Temperature Constraint: Even ambient moisture dissolved in anhydrous sample diluents can initiate hydrolysis over a 12-hour sequence. Maintaining the autosampler at 4°C kinetically arrests this degradation, ensuring the first and last injections of a sequence are statistically identical.
Step-by-Step Protocol & Self-Validation
1. Mobile Phase Preparation:
-
Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade Water (Buffered to pH 3.0 with Formic Acid). Causality: Low pH stabilizes the imine against base-catalyzed hydrolysis.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
2. Sample Preparation:
-
Accurately weigh 10 mg of the analyte.
-
Dissolve immediately in 10 mL of anhydrous Acetonitrile (diluent).
-
Self-Validating Check: Spiking the sample with a known concentration of dimethyl malonate must yield two baseline-resolved peaks. If the dimethyl malonate peak grows between consecutive injections, moisture contamination has occurred in the sample vial.
3. Chromatographic Conditions:
-
Column: ZIC-HILIC (150 x 4.6 mm, 3.5 µm).
-
Gradient: Isocratic hold at 85% B for 2 minutes, ramp to 60% B over 8 minutes.
-
Flow Rate: 0.8 mL/min.
-
Autosampler Temp: 4°C (Strict requirement).
Deep Dive 2: Quantitative NMR (Orthogonal Approach)
For absolute assay determination, chromatography can be entirely bypassed using quantitative NMR (qNMR). By utilizing short relaxation delays and specialized parameters, qNMR avoids the risk of on-column degradation entirely.
The Causality of the Method Design
-
Solvent Selection: Anhydrous DMSO-
(stored over 3Å molecular sieves) is mandatory. Any residual will initiate hydrolysis during the NMR acquisition, evidenced by the sudden appearance of a singlet corresponding to the methoxy groups of dimethyl malonate. -
Internal Standard (IS): Maleic acid (TraceCERT® grade) is selected because its olefinic protons produce a distinct, sharp singlet (~6.2 ppm) that does not overlap with the aliphatic and methoxy signals of the Pinner salt.
Step-by-Step Protocol
-
Preparation: Weigh exactly 15.0 mg of this compound and 5.0 mg of Maleic Acid directly into a dry NMR tube.
-
Dissolution: Add 0.6 mL of anhydrous DMSO-
under an inert nitrogen atmosphere. -
Acquisition: Acquire a 1H NMR spectrum with a relaxation delay (
) of at least 30 seconds to ensure complete longitudinal relaxation ( ) of all nuclei. -
Calculation: Integrate the ester methoxy singlet of the analyte (~3.7 ppm) against the Maleic acid singlet (~6.2 ppm) to calculate the absolute mass fraction.
Orthogonal analytical workflow designed to mitigate moisture-induced degradation.
Method Validation Data (HILIC-CAD)
When validated according to ICH Q2(R1) guidelines, the optimized HILIC-CAD method demonstrates robust performance, effectively circumventing the instability issues associated with legacy RP-HPLC methods.
Table 2: Experimental Validation Metrics
| Validation Parameter | Experimental Result | ICH Acceptance Criteria | Conclusion |
| Specificity | Baseline resolution from dimethyl malonate ( | No interference at retention time | Pass |
| Linearity ( | 0.9994 (Range: 1.0 - 150 µg/mL) | Pass | |
| Accuracy (Recovery) | 99.6% ± 0.7% (at 50%, 100%, 150% nominal conc.) | 98.0% - 102.0% | Pass |
| Repeatability (RSD) | 0.85% (n=6, standard injections at 4°C) | Pass | |
| Solution Stability | Pass |
Conclusion
The successful analytical validation of this compound relies entirely on respecting its chemical vulnerability to moisture. Traditional C18 chromatography combined with UV detection will routinely yield false-low purities and elevated degradation artifacts. By transitioning to HILIC-CAD with strict thermal constraints, or utilizing qNMR for absolute mass fraction analysis, laboratories can establish a self-validating, highly trustworthy testing environment for Pinner salts.
References
-
Research and Reviews. "An Overview of Some Imidates Derivatives with Anti-microbial Activity." Research and Reviews Open Access Journals. Available at:[Link]
-
F. G. R., et al. "13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups." Organic Letters - ACS Publications, 2014. Available at:[Link]
A Comparative Guide to the Application of Methyl 3-imino-3-methoxypropanoate Hydrochloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the efficient construction of nitrogen-containing heterocycles is a cornerstone of drug discovery and materials science. This guide provides an in-depth technical comparison of Methyl 3-imino-3-methoxypropanoate hydrochloride, a versatile C3 synthon, with established alternative reagents for the synthesis of functionalized pyrimidines. By examining the underlying reaction mechanisms, experimental protocols, and performance data, this document aims to equip researchers with the knowledge to make informed decisions in the design and execution of their synthetic strategies.
Introduction to this compound: A Pinner Reaction Product
This compound is a reactive intermediate, typically generated in situ or used immediately after its formation via the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol, in this case, methyl cyanoacetate and methanol, in the presence of anhydrous hydrogen chloride. The resulting imidate hydrochloride, often referred to as a Pinner salt, is a potent electrophile.
The unique reactivity of this imidate stems from the protonated imine nitrogen, which renders the imino carbon highly susceptible to nucleophilic attack. This property makes it a valuable building block for the synthesis of various nitrogen-containing heterocycles.
Synthesis of this compound
The preparation of this compound is achieved through the Pinner reaction. The following protocol is adapted from established procedures for similar imidate hydrochlorides.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl cyanoacetate
-
Anhydrous methanol
-
Anhydrous toluene
-
Anhydrous hydrogen chloride gas
-
Three-necked round-bottom flask
-
Stirrer
-
Gas delivery tube
-
Thermometer
-
Reflux condenser with a drying tube
-
Ice bath
Procedure:
-
Charge the three-necked reaction vessel with methyl cyanoacetate (1.0 eq), anhydrous methanol (1.0 eq), and anhydrous toluene.
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution while maintaining the temperature below 10 °C.
-
Continue the addition of HCl until saturation.
-
Stir the mixture in the ice bath for several hours. The formation of a precipitate, the desired imidate hydrochloride, indicates the progress of the reaction.
-
The resulting crystalline product can be filtered under an inert atmosphere and used directly in subsequent reactions.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the imidate hydrochloride to the corresponding ester, methyl 3-methoxy-3-oxopropanoate, thus reducing the yield of the desired product.
-
Low Temperature: Imidate hydrochlorides can be thermally unstable. Maintaining a low temperature throughout the reaction minimizes potential side reactions and decomposition.
-
Anhydrous HCl: Gaseous HCl is used as both the acid catalyst and to maintain anhydrous conditions.
Application in Pyrimidine Synthesis: A Comparative Analysis
A primary application of this compound is in the synthesis of substituted pyrimidines. Pyrimidines are a critical class of heterocycles found in numerous biologically active compounds, including nucleic acids and various pharmaceuticals.
This section compares the use of this compound with a conventional and widely used method for the synthesis of a specific pyrimidine, 2,4-diamino-6-hydroxypyrimidine, a key intermediate in the synthesis of several drugs.
Method A: Synthesis of 2,4-Diamino-6-hydroxypyrimidine via this compound
In this approach, the pre-formed or in-situ generated this compound is reacted with guanidine. The guanidine acts as a binucleophile, attacking the electrophilic imino carbon and the ester carbonyl to form the pyrimidine ring.
Caption: Conventional one-pot synthesis of 2,4-diamino-6-hydroxypyrimidine.
Performance Comparison
| Parameter | Method A (Imidate Hydrochloride) | Method B (Conventional Condensation) |
| Reagents | This compound, Guanidine | Methyl Cyanoacetate, Guanidine, Sodium Methoxide |
| Reaction Steps | Two steps (Pinner reaction followed by cyclocondensation) | One-pot reaction |
| Reaction Conditions | Pinner: Anhydrous, low temp. Cyclization: Varies | Reflux in ethanol |
| Yield | Potentially high for cyclization, but overall yield depends on Pinner reaction efficiency. | 80-95% [1][2] |
| Advantages | Isolation of the reactive intermediate may allow for milder cyclization conditions and potentially broader substrate scope for more complex pyrimidines. | Operationally simple, high-yielding, and well-established for large-scale synthesis. [1][2] |
| Disadvantages | Requires handling of anhydrous HCl gas. The imidate is moisture-sensitive and may have limited stability. | Requires the use of a strong base (sodium methoxide) which needs to be freshly prepared or handled under anhydrous conditions. |
Expertise & Experience Insights:
The choice between these two methods often depends on the specific synthetic goal and the scale of the reaction. For the straightforward synthesis of 2,4-diamino-6-hydroxypyrimidine on a large scale, the conventional one-pot condensation (Method B) is generally preferred due to its simplicity and high yield. [1][2] However, the imidate-based approach (Method A) offers a degree of modularity. By isolating the reactive imidate hydrochloride, a chemist can explore a wider range of reaction conditions and nucleophiles for the cyclization step. This can be particularly advantageous when synthesizing more complex or highly functionalized pyrimidine derivatives where the one-pot approach might lead to side reactions or lower yields.
Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Method B)
This protocol is based on a well-established procedure from Organic Syntheses. [1] Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl cyanoacetate
-
Guanidine hydrochloride
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser and drying tube
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium (1 g atom equivalent) in anhydrous ethanol.
-
To the cooled sodium ethoxide solution, add ethyl cyanoacetate (1 mole).
-
In a separate flask, prepare another solution of sodium ethoxide with the same concentration. To this, add guanidine hydrochloride (1.02 moles).
-
Filter the precipitated sodium chloride and add the clear guanidine solution to the ethyl sodiocyanoacetate solution.
-
Heat the mixture under reflux for 2 hours.
-
Evaporate the solvent to dryness.
-
Dissolve the solid residue in boiling water and acidify with glacial acetic acid.
-
Cool the solution to induce crystallization.
-
Collect the product, yellow needles of 2,4-diamino-6-hydroxypyrimidine, by filtration. Yield: 80–82% . [1]
Alternative Reagents and Broader Applications
While the focus has been on the synthesis of a specific pyrimidine, it is important to understand the broader context of C3 synthons in heterocyclic chemistry.
-
β-Ketoesters: Compounds like ethyl acetoacetate are classic C3 synthons for pyrimidine synthesis, reacting with ureas, thioureas, and amidines. The choice between a β-ketoester and an imidate like this compound depends on the desired substitution pattern on the final pyrimidine ring.
-
Malonates and Malononitriles: These reagents are also widely used. For instance, the reaction of malononitrile with guanidine can lead to different pyrimidine derivatives.
-
Enaminones: These are versatile building blocks for the synthesis of various heterocycles, including pyrimidines, and offer a different reactivity profile compared to imidates.
The unique advantage of using a functionalized imidate such as this compound lies in the potential for introducing a wider range of substituents at the 2- and 4-positions of the pyrimidine ring by varying the nucleophile used in the cyclization step.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of pyrimidines. While its preparation requires careful control of reaction conditions, particularly the exclusion of moisture, it offers a potentially more flexible route to complex pyrimidine derivatives compared to some traditional one-pot methods.
For the synthesis of simple, industrially relevant pyrimidines like 2,4-diamino-6-hydroxypyrimidine, the conventional condensation of a cyanoacetate with guanidine remains a highly efficient and preferred method. However, for researchers in drug discovery and development who require access to novel, highly substituted pyrimidine scaffolds, the exploration of reactive intermediates like this compound can be a fruitful endeavor. The choice of synthetic route should be guided by the specific target molecule, the desired scale of the reaction, and the available laboratory resources.
References
-
Organic Syntheses, Coll. Vol. 3, p.70 (1955); Vol. 28, p.8 (1948). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
